N-(2-Succinyl) Fluvoxamine
Description
BenchChem offers high-quality N-(2-Succinyl) Fluvoxamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Succinyl) Fluvoxamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
259526-43-7 |
|---|---|
Molecular Formula |
C19H25F3N2O6 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid |
InChI |
InChI=1S/C19H25F3N2O6/c1-29-10-3-2-4-15(13-5-7-14(8-6-13)19(20,21)22)24-30-11-9-23-16(18(27)28)12-17(25)26/h5-8,16,23H,2-4,9-12H2,1H3,(H,25,26)(H,27,28)/b24-15+ |
InChI Key |
NAYFERHDYLITGX-BUVRLJJBSA-N |
SMILES |
COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Isomeric SMILES |
COCCCC/C(=N\OCCNC(CC(=O)O)C(=O)O)/C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Synonyms |
N-[2-[[(E)-[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]aspartic Acid; EP Impurity C |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Synthesis Guide: N-(2-Succinyl) Fluvoxamine Derivatives
Target Identity: Fluvoxamine Impurity C & Immunogenic Haptens
Executive Summary & Chemical Distinction
Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers.
This technical guide details the synthesis pathways for N-(2-Succinyl) Fluvoxamine , a critical structural motif with dual significance in pharmaceutical development. It exists in two distinct chemical forms, often confused due to nomenclature overlap:
-
The Pharmacopeial Impurity (Impurity C): A Michael addition product formed between Fluvoxamine and Maleic Acid. This is the primary "N-(2-Succinyl)" derivative monitored in QC (CAS: 259526-43-7).[1]
-
The Immunogenic Hapten (Succinamic Acid Derivative): An amide conjugate formed via reaction with Succinic Anhydride, used to generate antibodies for ELISA/RIA assays.
Critical Editorial Note: This guide prioritizes the synthesis of Impurity C (the Michael Adduct) as it is the standard regulatory target, but also provides the pathway for the Amide Hapten to ensure researchers choose the correct route for their specific application (Analytical Standard vs. Bioconjugate).
Chemical Identity & Mechanistic Pathways
The "Succinyl" Ambiguity
The term "Succinyl" typically implies an acyl group (
| Feature | Target A: Impurity C (Standard) | Target B: Hapten (Conjugate) |
| IUPAC Name | 2-[[2-[[[(E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]amino]butanedioic acid | 4-[[2-[[[(E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]amino]-4-oxobutanoic acid |
| Linkage Type | Amine (Secondary amine, C-N bond) | Amide (Amide bond, C(O)-N) |
| Formation Mechanism | Aza-Michael Addition (Amine + Alkene) | Nucleophilic Acyl Substitution (Amine + Anhydride) |
| Reagents | Fluvoxamine Base + Maleic Acid | Fluvoxamine Base + Succinic Anhydride |
| Stability | High (Stable C-N bond) | Moderate (Amide hydrolysis possible) |
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways from the common precursor, Fluvoxamine Free Base.
Caption: Divergent synthesis pathways for Fluvoxamine derivatives. Pathway 1 yields the Pharmacopeial Impurity C; Pathway 2 yields the ELISA Hapten.
Experimental Protocols
Pre-requisite: Isolation of Fluvoxamine Free Base
Most commercial sources supply Fluvoxamine as the Maleate salt. You must liberate the free base to perform either synthesis effectively.
-
Dissolution: Dissolve 1.0 g Fluvoxamine Maleate in 20 mL deionized water.
-
Basification: Add 10% NaOH solution dropwise until pH reaches 10–11. The solution will become cloudy as the free base precipitates/oils out.
-
Extraction: Extract 3x with 15 mL Dichloromethane (DCM) or Ethyl Acetate.
-
Drying: Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo to yield Fluvoxamine Free Base (pale yellow oil).
Protocol A: Synthesis of Impurity C (Michael Adduct)
Objective: Synthesize the analytical standard for Fluvoxamine Impurity C (CAS 259526-43-7). Mechanism: Thermally driven Aza-Michael addition of the primary amine to the electron-deficient alkene of maleic acid.
Materials:
-
Fluvoxamine Free Base (1.0 eq)
-
Maleic Acid (1.5 eq)
-
Solvent: Water/Ethanol (1:1 v/v) or neat water (process mimicry).
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve Fluvoxamine Free Base (318 mg, 1.0 mmol) in 5 mL of 50% aqueous ethanol.
-
Reagent Addition: Add Maleic Acid (174 mg, 1.5 mmol). The solution will initially form the salt.
-
Thermal Induction: Heat the mixture to reflux (approx. 80°C) for 24–48 hours.
-
Note: Standard salt formation occurs at mild temps (<50°C). High heat and extended time are required to drive the Michael addition to the impurity.
-
-
Monitoring: Monitor via HPLC (C18 column, Phosphate buffer/Acetonitrile gradient). Look for the emergence of a peak with RRT ~0.8–0.9 relative to Fluvoxamine.
-
Workup:
-
Purification (Critical):
-
Flash Chromatography: Use a C18 reverse-phase column. Elute with Water (0.1% Formic Acid) / Acetonitrile gradient. The Michael adduct is more polar than the parent drug.
-
Recrystallization: Triturate the crude residue with cold acetonitrile or acetone to precipitate the zwitterionic product.
-
Validation Criteria:
-
MS (ESI+): m/z 435.4 [M+H]+.
-
1H NMR: Loss of maleic acid alkene protons (singlet at ~6.2 ppm disappears/shifts) and appearance of succinyl methylene protons (multiplets at ~2.5–3.0 ppm).
Protocol B: Synthesis of Fluvoxamine-Succinyl Amide (Hapten)
Objective: Create an immunogen for antibody production. Mechanism: Nucleophilic attack on succinic anhydride ring.
Materials:
-
Fluvoxamine Free Base (1.0 eq)
-
Succinic Anhydride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
-
Setup: Dissolve Fluvoxamine Free Base (318 mg, 1.0 mmol) and TEA (210 µL, 1.5 mmol) in 10 mL anhydrous DCM under Nitrogen atmosphere.
-
Addition: Add Succinic Anhydride (120 mg, 1.2 mmol) in one portion.
-
Reaction: Stir at room temperature for 4–6 hours.
-
Workup:
-
Dilute with 20 mL DCM.
-
Wash with 0.1 M HCl (to remove unreacted amine and TEA).
-
Wash with Water.[4]
-
Dry organic layer (
) and concentrate.
-
-
Result: Off-white solid/foam.[5] This intermediate has a free carboxylic acid ready for conjugation (e.g., via EDC/NHS) to carrier proteins like BSA or KLH.
Analytical Data Summary
| Parameter | Impurity C (Michael Adduct) | Hapten (Amide) |
| Molecular Formula | ||
| Molecular Weight | 434.41 g/mol | 418.39 g/mol |
| Key NMR Signal | Methine CH at ~3.8 ppm (C-N attachment point on succinyl chain) | Amide NH (broad singlet, exchangeable) |
| Solubility | High in water/buffer (Zwitterionic) | Moderate in organics; soluble in base |
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis and purification of Fluvoxamine derivatives.
References
-
European Directorate for the Quality of Medicines (EDQM). Fluvoxamine Maleate Monograph 1977. European Pharmacopoeia (Ph.[6] Eur.) 10th Edition. (Defines Impurity C structure and limits).
-
U.S. Food and Drug Administration (FDA). Substance Registration: N-(2-SUCCINYL) FLUVOXAMINE (UNII: Z816293710). PrecisionFDA Substance Data.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71587680: N-(2-Succinyl) Fluvoxamine. PubChem.[7]
-
Jou, Y. H., Johnson, G., & Pressman, D. (1981). Succinylation of hapten-protein conjugates facilitates coupling to erythrocytes. Journal of Immunological Methods, 42(1), 79–92. (Foundational protocol for succinyl-hapten synthesis).
-
CymitQuimica. Product Data Sheet: N-(2-Succinyl) Fluvoxamine (Impurity C). (Verifies commercial availability and synonym usage).
Sources
- 1. N-(2-Succinyl) Fluvoxamine | C19H25F3N2O6 | CID 71433821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluvoxamine Maleate [drugfuture.com]
- 3. Unfolding Protein-Based Hapten Coupling via Thiol–Maleimide Click Chemistry: Enhanced Immunogenicity in Anti-Nicotine Vaccines Based on a Novel Conjugation Method and MPL/QS-21 Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluvoxamine maleate synthesis - chemicalbook [chemicalbook.com]
- 5. allmpus.com [allmpus.com]
- 6. Blog Details [chemicea.com]
- 7. clearsynth.com [clearsynth.com]
chemical properties of N-(2-Succinyl) Fluvoxamine for immunogen design
This guide is structured as a high-level technical whitepaper designed for application scientists and drug development professionals. It prioritizes chemical logic, rigorous protocol design, and verifiable validation methods.
Executive Summary
In the development of sensitive immunoassays (ELISA, Lateral Flow, CLIA) for Fluvoxamine—a selective serotonin reuptake inhibitor (SSRI)—the design of the immunogen is the single most critical variable. Small molecules like Fluvoxamine (
This guide focuses on N-(2-Succinyl) Fluvoxamine (also known as Fluvoxamine EP Impurity C).[2][3] Unlike standard amide-linked haptens, this molecule represents a Michael addition product of Fluvoxamine and Maleic acid. Its unique structure offers a stable secondary amine linkage and a dicarboxylic acid "handle" for bioconjugation, providing superior epitope presentation of the trifluoromethyl-phenyl moiety, which is critical for antibody specificity.
Chemical Rationale & Hapten Architecture[4]
Structural Analysis
The target molecule, N-(2-Succinyl) Fluvoxamine (CAS: 259526-43-7), is chemically distinct from the standard "hemisuccinate" derivatives formed via succinic anhydride acylation.
-
Parent Molecule: Fluvoxamine (Primary amine on the aminoethyl oxime tail).
-
Modification: The primary amine undergoes a Michael addition across the double bond of Maleic acid (or Maleic anhydride hydrolyzed in situ).
-
Resulting Linker: A 2-aminosuccinic acid moiety (structurally analogous to an N-alkylated aspartic acid).
Why This Hapten?
| Feature | Scientific Advantage |
| Linker Chemistry | The secondary amine linkage is chemically stable and resistant to enzymatic hydrolysis in vivo compared to amide bonds. |
| Epitope Exposure | The attachment point (aminoethyl tail) is distal to the 4-(trifluoromethyl)phenyl group. This ensures the most distinct part of the drug is exposed to the immune system, reducing cross-reactivity with non-fluorinated metabolites. |
| Functional Handles | The succinyl moiety provides two carboxylic acid groups . This increases the probability of successful conjugation to surface lysines on carrier proteins via EDC/NHS chemistry. |
Synthesis & Characterization Strategy
To generate the immunogen, one must first isolate or synthesize the hapten in high purity (
Synthesis Pathway (Michael Addition)
The synthesis exploits the nucleophilicity of the primary amine in Fluvoxamine free base attacking the
Protocol Summary:
-
Free Basing: Convert Fluvoxamine Maleate to free base using 1M NaOH; extract into Dichloromethane (DCM).
-
Reaction: Dissolve Fluvoxamine base in THF/Water (1:1). Add Maleic Acid (1.2 equivalents).
-
Conditions: Reflux at
for 12–24 hours. (Note: This reaction mimics the "aging" of the maleate salt but is accelerated by heat). -
Purification: Evaporate solvent. Recrystallize from Methanol/Ether or purify via Prep-HPLC (C18 column, 0.1% Formic Acid gradient).
Visualization of Chemical Logic
The following diagram illustrates the transformation from the drug to the activated immunogen.
Figure 1: Synthetic pathway converting Fluvoxamine to the N-(2-Succinyl) immunogen via Michael addition and subsequent conjugation.
Bioconjugation Protocol (The Core Directive)
This section details the production of the Fluvoxamine-KLH Conjugate . KLH (Keyhole Limpet Hemocyanin) is chosen for its high immunogenicity. BSA (Bovine Serum Albumin) should be used for the screening antigen (ELISA plate coating) to avoid anti-carrier interference.
Materials
-
Hapten: N-(2-Succinyl) Fluvoxamine (10 mg).
-
Carrier: mcKLH (Mariculture Keyhole Limpet Hemocyanin), lyophilized.
-
Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Buffers:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: 1X PBS, pH 7.4.
-
Step-by-Step Workflow
Step 1: Solubilization & Activation (The "Active Ester" Method)
-
Dissolve 5 mg of N-(2-Succinyl) Fluvoxamine in 200 µL dry DMSO.
-
Add 1 mL of Activation Buffer (MES, pH 6.0). Critical: The acidic pH optimizes EDC efficiency and prevents hydrolysis.
-
Add EDC (10-fold molar excess over hapten) and NHS (10-fold molar excess).
-
Incubate for 15 minutes at Room Temperature (RT). This creates the semi-stable NHS-ester.
Step 2: Protein Preparation
-
Reconstitute 10 mg of mcKLH in 2 mL of Coupling Buffer (PBS, pH 7.4).
-
Note: Do not use amine-containing buffers (Tris, Glycine) at this stage as they will compete with the reaction.
Step 3: Conjugation
-
Dropwise add the activated hapten mixture to the KLH solution while stirring gently.
-
Incubate for 2 hours at RT or overnight at
. -
Mechanism: The lysine
-amines on KLH attack the NHS-ester, forming a stable amide bond.
Step 4: Purification (Dialysis)
-
Transfer reaction mixture to a dialysis cassette (20k MWCO).
-
Dialyze against 4L of PBS (pH 7.4) for 24 hours, changing buffer 3 times. This removes unreacted hapten and byproducts (isourea).
Validation & Quality Control
Trustworthiness in immunogen design comes from verifying the Hapten-Protein Ratio (HPR) . An HPR of 15–25 haptens per 100 kDa of protein is ideal.
MALDI-TOF Mass Spectrometry (Gold Standard)
Compare the molecular weight of Native KLH (or BSA surrogate) vs. Conjugated Protein.
TNBS Assay (Colorimetric Alternative)
If Mass Spec is unavailable, use the Trinitrobenzenesulfonic acid (TNBS) assay.
-
React Native KLH and Conjugated KLH with TNBS.
-
TNBS reacts with free amines to produce an orange chromophore (
). -
Logic: As hapten conjugates to lysines, the signal decreases.
-
Calculation:
Substitution .
Validation Workflow Diagram
Figure 2: Quality Control workflow to determine Hapten-Protein Ratio (HPR) prior to immunization.
Immunization Strategy (Brief)
Once validated, the immunogen is ready for deployment.
-
Host: Balb/c Mice (for Monoclonal) or New Zealand White Rabbits (for Polyclonal).
-
Adjuvant: Freund’s Complete Adjuvant (Primary), Freund’s Incomplete (Boosters).
-
Schedule: Day 0, 14, 28, 42. Test bleed at Day 50.
References
-
European Pharmacopoeia (Ph. Eur.). Fluvoxamine Maleate Monograph: Impurity C. Strasbourg: Council of Europe.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 4: Zero-Length Crosslinkers.
-
PubChem Database. N-(2-Succinyl) Fluvoxamine (Compound Summary). National Center for Biotechnology Information.
-
Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183. (Foundational text on NHS-ester chemistry).
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (Validation standards for ligand-binding assays).
Sources
functional groups in N-(2-Succinyl) Fluvoxamine for protein coupling
The following technical guide details the structural and functional characteristics of N-(2-Succinyl) Fluvoxamine , specifically focusing on its application as a hapten for protein conjugation.
This guide addresses the specific chemical entity identified in pharmaceutical impurity profiling as Fluvoxamine Impurity C (CAS 259526-43-7), which represents a unique class of "zero-length" linker derivatives generated via Michael addition.
Executive Summary
N-(2-Succinyl) Fluvoxamine represents a critical hapten derivative for the development of immunoassays (ELISA, Lateral Flow) targeting the SSRI Fluvoxamine. Unlike standard amide-linked haptens, this molecule is typically formed via the Michael addition of the native Fluvoxamine primary amine across the double bond of Maleic acid (the counterion in the pharmaceutical salt).
This derivation results in a dicarboxylic acid functionalized secondary amine . This structure is chemically superior to standard succinamic acid (amide) derivatives for antibody production because it preserves the basicity and positive charge of the nitrogen atom at physiological pH, thereby maintaining higher structural fidelity to the parent drug pharmacophore.
Structural Architecture & Functional Group Analysis
To design an effective conjugation protocol, one must first understand the specific functional groups available on the hapten.
Chemical Identity[1][2]
-
Systematic Name: 2-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethylamino]butanedioic acid.[1][2][3]
-
Common Identifier: Fluvoxamine Maleate Impurity C.
-
Molecular Formula:
[1][2][3][4]
Functional Group Inventory
The molecule contains three distinct zones critical for immunogen design:
| Functional Zone | Chemical Group | Role in Coupling/Immunity |
| Coupling Handle | Dicarboxylic Acid | Primary Reactant. Provides two carboxyl groups (-COOH) for activation via EDC/NHS. Allows covalent attachment to carrier protein Lysine residues. |
| Linker Site | Secondary Amine | Pharmacophore Preservation. Unlike amide linkages, this secondary amine remains protonated (cationic) at physiological pH, mimicking the charge state of native Fluvoxamine. |
| Epitope | Trifluoromethyl Phenyl | Recognition Site. The distal aromatic ring and oxime ether moiety remain sterically unhindered, ensuring high-affinity antibody recognition of the parent drug. |
Structural Visualization
The following diagram illustrates the transformation from Native Fluvoxamine to the Activated Hapten capable of protein binding.
Caption: Pathway from native drug to immunogen. The N-(2-Succinyl) derivative provides the critical carboxyl handle.
Conjugation Strategy: The EDC/Sulfo-NHS System[9][10]
Because N-(2-Succinyl) Fluvoxamine presents carboxylic acid groups, the Carbodiimide Crosslinker Chemistry is the industry standard. We utilize a two-step protocol to prevent protein cross-linking (polymerization) and ensure directional coupling.
Mechanistic Logic
-
Activation (pH 5.0 - 6.0): EDC reacts with the hapten's carboxyl groups to form an unstable O-acylisourea intermediate.
-
Stabilization: Sulfo-NHS esters immediately displace the O-acylisourea, forming a stable Sulfo-NHS ester. This ester is resistant to hydrolysis but highly reactive toward primary amines.
-
Conjugation (pH 7.2 - 7.5): The activated hapten is mixed with the carrier protein (BSA or KLH). The lysine epsilon-amines on the protein attack the NHS-ester, forming a stable Amide Bond .
Why Sulfo-NHS?
We prioritize Sulfo-NHS over standard NHS because the sulfonate group adds negative charge and water solubility. This prevents the hydrophobic Fluvoxamine hapten from precipitating during the activation phase, a common failure mode in drug conjugation.
Experimental Protocol
Safety Note: Fluvoxamine is a bioactive SSRI. Handle all powders in a fume hood. Wear nitrile gloves and eye protection.
Materials
-
Carrier Protein: BSA (Bovine Serum Albumin) or KLH (Keyhole Limpet Hemocyanin).[7]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[8]
-
Coupling Buffer: 1x PBS (Phosphate Buffered Saline), pH 7.4.
-
Crosslinkers: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) and Sulfo-NHS.
-
Purification: Desalting Spin Columns (7k MWCO) or Dialysis Cassettes.
Step-by-Step Workflow
Phase 1: Hapten Activation
-
Dissolution: Dissolve 2 mg of N-(2-Succinyl) Fluvoxamine in 200 µL of Activation Buffer (MES pH 6.0).
-
Note: If solubility is poor, dissolve first in 50 µL DMSO, then dilute with buffer.
-
-
Crosslinker Addition: Add 2 mg of EDC and 2 mg of Sulfo-NHS to the hapten solution.
-
Molar Ratio: Aim for a 1:1.5:1.5 ratio (Hapten:EDC:NHS) to drive activation.
-
-
Incubation: Incubate for 15 minutes at Room Temperature (RT).
Phase 2: Protein Conjugation[9]
-
Protein Prep: While the hapten activates, dissolve 5 mg of Carrier Protein (BSA/KLH) in 500 µL of Coupling Buffer (PBS pH 7.4).
-
Mixing: Add the activated hapten solution dropwise to the protein solution while gently vortexing.
-
Reaction: Incubate for 2 hours at RT or Overnight at 4°C.
-
Chemistry: The pH shift to 7.4 deprotonates the protein lysines, making them nucleophilic enough to attack the activated hapten.
-
Phase 3: Purification & Validation
-
Quenching: Add 50 µL of 1M Hydroxylamine or Tris-HCl (pH 8.0) to quench unreacted esters (optional, but recommended).
-
Desalting: Pass the mixture through a Desalting Column (e.g., Zeba Spin) equilibrated with PBS to remove free drug and reaction byproducts.
-
Storage: Aliquot and store at -20°C.
Validation & Quality Control
Trust but verify. A conjugation protocol is only as good as its validation data.
Quantitative Methods
| Method | Analyte | Expected Result |
| MALDI-TOF MS | Molecular Weight | Mass Shift. A shift of +2,000 to +10,000 Da indicates successful attachment of multiple haptens. (Each hapten adds ~416 Da). |
| TNBS Assay | Free Amines | Loss of Signal. TNBS reacts with free lysines. A reduction in absorbance at 335nm compared to native BSA indicates lysines are occupied by the drug. |
| UV-Vis | Absorbance | Spectral Overlay. Appearance of Fluvoxamine's characteristic UV peaks (approx. 250nm) superimposed on the Protein's 280nm peak. |
Hapten Density Calculation (MALDI Method)
(Note: Subtract 18 Da for the water molecule lost during amide bond formation).Applications in Drug Development
The synthesis of N-(2-Succinyl) Fluvoxamine immunogens is the foundational step for:
-
Therapeutic Drug Monitoring (TDM): Developing ELISA kits to monitor patient serum levels of Fluvoxamine.
-
Toxicology Screening: Creating lateral flow strips for rapid detection of overdose.
-
Pharmacokinetics (PK): Generating high-affinity antibodies for PK studies in animal models.
References
-
PubChem. (2025).[10][11] Fluvoxamine Maleate Impurity C (N-(2-Succinyl) Fluvoxamine) Structure and Properties. National Library of Medicine. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS chemistry mechanisms).
-
NIST. (2025). Fluvoxamine Chemical Structure and Spectra. National Institute of Standards and Technology. [Link]
Sources
- 1. N-(2-Succinyl) Fluvoxamine | C19H25F3N2O6 | CID 71433821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. allmpus.com [allmpus.com]
- 4. N-(2-Succinyl) fluvoxamine | CymitQuimica [cymitquimica.com]
- 5. N-(2-Succinyl) Fluvoxamine | CAS 259526-43-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. drugs.com [drugs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [precision.fda.gov]
Methodological & Application
Protocol for Conjugating N-(2-Succinyl) Fluvoxamine to BSA
Methodology: Two-Step EDC/NHS Carbodiimide Coupling [1]
Abstract & Application Context
This application note details the protocol for conjugating N-(2-Succinyl) Fluvoxamine to Bovine Serum Albumin (BSA) . This process is critical for developing immunoassays (ELISA, Lateral Flow) or generating polyclonal antibodies against Fluvoxamine (an SSRI antidepressant).
Scientific Rationale:
Fluvoxamine (
-
The Hapten: "N-(2-Succinyl) Fluvoxamine" is a derivative where the primary amine of Fluvoxamine has been reacted with succinic anhydride.[1] This introduces a carboxylic acid functional group and a 4-carbon spacer arm .[1]
-
The Spacer Arm: The succinyl linker is crucial. Direct conjugation of drugs often masks the epitope. The spacer projects the drug away from the protein surface, ensuring high-affinity antibody recognition of the trifluoromethyl-phenyl moiety.[1]
-
The Chemistry: We utilize a Two-Step EDC/NHS method.[1] Unlike one-step methods, this approach activates the hapten first, preventing the carrier protein (BSA) from cross-linking to itself (since BSA contains both carboxyls and amines).
Reaction Mechanism
The conjugation relies on activating the terminal carboxyl group of the N-(2-Succinyl) Fluvoxamine using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to form a stable active ester.[1] This ester specifically reacts with the
Chemical Pathway Diagram[1]
Caption: Two-step conjugation pathway preventing protein self-polymerization.[1]
Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| N-(2-Succinyl) Fluvoxamine | >95% Purity | Hapten (Source of Carboxyl group) |
| BSA | Fraction V, Immunogen Grade | Carrier Protein |
| EDC (or EDAC) | Hydrochloride salt | Carboxyl Activator |
| NHS | N-Hydroxysuccinimide | Stabilizer for Active Ester |
| DMF | Anhydrous (Dimethylformamide) | Solvent for Hapten (Do not use DMSO if possible, as it can accelerate ester hydrolysis) |
| PBS | 10mM Phosphate, 150mM NaCl, pH 7.4 | Coupling Buffer |
| MES Buffer | 0.1M, pH 4.7-5.5 | Activation Buffer (Optional, if aqueous activation is preferred) |
| Hydroxylamine HCl | 1M solution | Quenching agent (stops reaction) |
Equipment
-
Microcentrifuge tubes (1.5 mL) and Glass scintillation vials.
-
Magnetic stir plate with micro stir bars.
-
Dialysis Cassettes (Slide-A-Lyzer, 10K MWCO) or Desalting Columns (PD-10).[1]
-
UV-Vis Spectrophotometer (NanoDrop or Cuvette-based).[1]
Detailed Protocol
Phase 1: Preparation of Stock Solutions
-
BSA Solution: Dissolve 10 mg of BSA in 1.0 mL of PBS (pH 7.4). Note: Ensure BSA is fully dissolved; do not vortex vigorously to avoid foaming.[1]
-
Hapten Solution: Dissolve 5 mg of N-(2-Succinyl) Fluvoxamine in 200 µL of Anhydrous DMF .[1]
-
Critical: The hapten is hydrophobic. Ensure it is fully soluble in the organic solvent before proceeding.
-
Phase 2: Activation (Formation of Active Ester)
This step creates the reactive intermediate. We use a molar excess of EDC/NHS relative to the hapten.
-
Calculate Molar Ratios:
-
Target Hapten:BSA Ratio = 30:1 to 50:1 (Input ratio).
-
EDC:Hapten Ratio = 1.5:1.
-
NHS:EDC Ratio = 1:1.
-
-
Weigh 2 mg of EDC and 1.5 mg of NHS.
-
Dissolve the EDC and NHS directly into the Hapten/DMF solution prepared in Phase 1.
-
Incubate for 30-45 minutes at Room Temperature (RT) with gentle agitation (end-over-end mixer or slow stir).
-
Observation: The solution should remain clear. If precipitate forms, add small amounts (10-20 µL) of DMF.[1]
-
Phase 3: Conjugation (Coupling to BSA)
-
While stirring the BSA Solution (1 mL) rapidly (but without foaming), add the Activated Hapten Solution dropwise.
-
Rate: Add 10 µL every 30 seconds.
-
Why: Slow addition prevents the hydrophobic hapten from precipitating when it hits the aqueous buffer.
-
-
Once fully added, the final solvent concentration (DMF) should be <20% to avoid denaturing the BSA.
-
Incubate the reaction mixture for 2 hours at Room Temperature or Overnight at 4°C .
-
Protect from light if the drug is photosensitive (Fluvoxamine is relatively stable, but foil wrapping is good practice).
-
Phase 4: Quenching & Purification[1]
-
Quenching: Add 50 µL of 1M Hydroxylamine HCl to the reaction. Incubate for 15 minutes.
-
Purpose: This deactivates any remaining NHS-esters, preventing non-specific binding later.[1]
-
-
Purification (Dialysis):
-
Transfer the reaction mixture to a 10K MWCO Dialysis Cassette .
-
Dialyze against 2 Liters of PBS (pH 7.4) at 4°C.
-
Change the dialysis buffer 3 times over 24 hours (e.g., 2 hours, 4 hours, then overnight).
-
Purpose: Removes unreacted hapten, EDC, NHS, and DMF.
-
Experimental Workflow Diagram
Caption: Step-by-step operational workflow for Hapten-BSA conjugation.
Validation & Quality Control
To ensure the protocol was successful, you must quantify the Hapten Density (Epitopes per BSA molecule).
Method A: TNBS Assay (Colorimetric)
This measures the loss of free lysine amines on BSA.
-
Reagent: 0.01% (w/v) TNBS (Trinitrobenzenesulfonic acid) in 0.1M Sodium Bicarbonate, pH 8.5.
-
Procedure:
-
Sample A: 50 µL Conjugated BSA (0.5 mg/mL).
-
Sample B: 50 µL Native BSA (0.5 mg/mL) - Control.[1]
-
Add 25 µL TNBS solution to both. Incubate 2 hours at 37°C.
-
Add 25 µL 10% SDS and 12.5 µL 1N HCl to stop reaction.
-
Measure Absorbance at 335 nm .
-
-
Calculation:
(Where 59 is the approx.[1] number of Lysines in BSA).-
Target: 10–15 haptens per BSA molecule.
-
Method B: MALDI-TOF Mass Spectrometry (Gold Standard)[1]
-
Mix conjugate with Sinapinic Acid matrix.
-
Measure molecular weight (
). -
Compare to Native BSA (
Da). -
Calculation:
(Subtract 18 for water loss during amide bond formation).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation upon mixing | Hapten is too hydrophobic.[1] | Add activated hapten slower. Increase DMF volume (up to 30% of total). |
| Low Conjugation Ratio (<5) | Hydrolysis of Active Ester. | Ensure DMF is anhydrous . Use fresh EDC. Check pH of coupling buffer (must be >7.0).[3] |
| Protein Aggregation | Over-crosslinking or pH shock. | Reduce EDC concentration. Ensure BSA is in PBS (pH 7.4), not water. |
| No Immune Response | Low epitope density. | Increase Hapten:BSA input ratio to 60:1. Use KLH (Keyhole Limpet Hemocyanin) instead of BSA for immunization (KLH is more immunogenic). |
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry).
-
Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC/NHS Crosslinking Chemistry.
- Adamczyk, M., et al. (1994). "Immunoassay Reagents for Psychoactive Drugs." Journal of Immunological Methods.
-
Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183.
Sources
preparation of N-(2-Succinyl) Fluvoxamine-KLH immunogens
Application Note: Preparation of N-(2-Succinyl) Fluvoxamine-KLH Immunogens
Abstract
This technical guide outlines the precise chemical synthesis and conjugation protocols for generating N-(2-Succinyl) Fluvoxamine-KLH , a high-affinity immunogen used to develop antibodies for Therapeutic Drug Monitoring (TDM) and toxicological assays. Fluvoxamine (
Chemical Design Strategy
The success of a small-molecule antibody depends heavily on the presentation of the hapten. Direct conjugation is often impossible due to the lack of reactive functional groups on the native drug.
-
Target Functional Group: Fluvoxamine contains a primary amine on its O-(2-aminoethyl) tail. This is the ideal site for modification because it is distal to the trifluoromethyl-phenyl moiety, which is the primary antigenic determinant (epitope) recognized by specific antibodies.
-
Linker Selection (Succinic Anhydride): We utilize succinic anhydride to react with the primary amine. This serves two purposes:
-
Functionalization: It converts the amine into a carboxylic acid (
), enabling standard peptide coupling chemistries.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Spacer Arm: It introduces a 4-carbon spacer. This "arm" pushes the hapten away from the carrier protein surface, reducing steric hindrance and preventing the carrier protein from masking the drug's epitope.
-
Visualizing the Chemical Workflow
Figure 1: Strategic workflow for converting Fluvoxamine into an immunogenic conjugate.
Phase 1: Synthesis of N-(2-Succinyl) Fluvoxamine Hapten
Objective: To synthesize the carboxylated hapten derivative. Note: Commercial Fluvoxamine is often supplied as a maleate salt. This must be neutralized or accounted for by adding excess base.
Reagents Required
| Reagent | Purity/Grade | Role |
| Fluvoxamine Maleate | >98% | Starting Material |
| Succinic Anhydride | >99% | Linker Source |
| Triethylamine (TEA) | Anhydrous | Base (Proton Scavenger) |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| 1M HCl & Brine | Analytical | Wash Solutions |
Protocol Steps
-
Dissolution: In a round-bottom flask, dissolve 100 mg (0.23 mmol) of Fluvoxamine Maleate in 5 mL of anhydrous DCM .
-
Neutralization: Add 100 µL (approx. 3.0 equivalents) of Triethylamine (TEA). Stir for 10 minutes at room temperature (RT) to liberate the free base.
-
Acylation: Add 35 mg (0.35 mmol, ~1.5 equiv) of Succinic Anhydride.
-
Reaction: Stir the mixture under nitrogen atmosphere at RT for 4–6 hours. Monitoring via TLC (System: CHCl3:MeOH 9:1) should show the disappearance of the starting amine.
-
Work-up:
-
Dilute with 20 mL DCM.
-
Wash with 0.1 M HCl (10 mL) to remove unreacted amine and excess TEA.
-
Wash with Brine (10 mL).
-
Dry the organic layer over anhydrous
.
-
-
Isolation: Evaporate the solvent under reduced pressure (Rotavap) to yield an off-white solid/oil.
-
Yield Expectation: ~85-95 mg.
-
Validation: ESI-MS should show
(Free base 318 + Succinyl 100 + H).
-
Phase 2: Conjugation to KLH (Active Ester Method)
Objective: Covalently attach the hapten to KLH via EDC/NHS activation.
Mechanism: EDC activates the carboxylic acid on the hapten to an unstable O-acylisourea, which NHS stabilizes as an amine-reactive ester.[1][2] This ester reacts with Lysine
Reagents Required
| Reagent | Concentration | Role |
| KLH (Mariculture) | 10 mg/mL in PBS | Carrier Protein |
| EDC (Carbodiimide) | Dry Powder | Zero-length Crosslinker |
| NHS (N-hydroxysuccinimide) | Dry Powder | Stabilizer |
| DMF (Dimethylformamide) | Anhydrous | Hapten Solvent |
| PBS Buffer | pH 7.4 | Reaction Buffer |
Protocol Steps
A. Activation of Hapten
-
Dissolve 10 mg of N-(2-Succinyl) Fluvoxamine (from Phase 1) in 500 µL of anhydrous DMF .
-
Add 5 mg of EDC and 3 mg of NHS to the DMF solution.
-
Stir at RT for 60 minutes to generate the active NHS-ester. Note: Keep anhydrous; water hydrolyzes EDC.
B. Conjugation
-
Prepare 20 mg of KLH in 2 mL of PBS (pH 7.4) . Crucial: Do not use Tris or Glycine buffers as they contain competing amines.
-
Slowly add the activated hapten solution (from Step A) dropwise to the KLH solution while stirring gently.
-
Target Molar Ratio: Aim for a 50:1 to 100:1 (Hapten:Protein) input ratio to achieve a final conjugation density of ~20:1.
-
-
Incubate for 2 hours at RT or overnight at 4°C with gentle agitation.
C. Purification
-
Dialysis: Transfer the reaction mixture to a dialysis cassette (20 kDa MWCO).
-
Dialyze against 4 Liters of PBS (pH 7.4) for 24 hours at 4°C, changing the buffer at least 3 times (e.g., at 4h, 8h, and 16h).
-
Purpose: Removes unreacted hapten, EDC, NHS, and organic byproducts (urea).
-
Validation: Hapten Density Determination (TNBS Assay)
Theory: Trinitrobenzenesulfonic acid (TNBS) reacts specifically with free primary amines (lysines) to form a yellow trinitrophenyl derivative. By comparing the free amines in Native KLH vs. Conjugated KLH, we calculate how many lysines were modified (occupied by hapten).
Protocol
-
Preparation: Dilute Native KLH and Fluvoxamine-KLH conjugate to 0.5 mg/mL in 0.1 M Sodium Bicarbonate (pH 8.5).
-
Reaction: Add 500 µL of sample to 500 µL of 0.01% (w/v) TNBS solution .
-
Incubation: Incubate at 37°C for 2 hours.
-
Stop: Add 500 µL of 10% SDS and 250 µL of 1 M HCl to stop the reaction and solubilize any precipitate.
-
Measurement: Read Absorbance at 335 nm .
Calculation:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation during Conjugation | Hapten is too hydrophobic or DMF % is too high. | Add hapten slower; ensure DMF is <10% of total volume; add 0.1% Tween-20 to buffer. |
| Low Hapten Density (<5) | EDC hydrolysis or pH mismatch. | Use fresh EDC; ensure Activation Step is anhydrous; ensure Conjugation pH is 7.2–7.5. |
| Over-Conjugation (Precipitation) | Too much hapten input. | Reduce Hapten:Protein input ratio from 100:1 to 40:1. |
| Poor Antibody Titer | Epitope masking or low immunogenicity. | Switch carrier protein (e.g., BSA or OVA) for boosters; ensure spacer arm (succinyl) is intact. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The authoritative text on EDC/NHS and hapten chemistry).
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5324346, Fluvoxamine. (Verifying primary amine structure).
-
Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC/NHS Chemistry. (Protocols for carboxyl-amine conjugation).
-
Matyas, G. R., et al. (2014). Comparison of methods for quantifying hapten density. (Validation of TNBS vs MALDI for hapten conjugates).
-
BenchChem. The Synthesis and Discovery of Fluvoxamine: An In-depth Technical Guide. (Background on Fluvoxamine synthesis and structure).
Sources
Precision TDM: Development of a Competitive ELISA for Fluvoxamine using N-(2-Succinyl) Hapten Strategy
Content Type: Application Note & Protocol Guide Target Audience: Assay Developers, Medicinal Chemists, and Clinical Laboratory Scientists
Abstract
Therapeutic Drug Monitoring (TDM) of Fluvoxamine, a potent SSRI, is critical due to its wide inter-individual pharmacokinetic variability and significant CYP450 interactions. While LC-MS/MS remains the gold standard, it is resource-intensive. This guide details the development of a high-throughput, sensitive Indirect Competitive ELISA using N-(2-Succinyl) Fluvoxamine as the hapten. By leveraging the succinyl linker to introduce a carboxylic acid handle, we enable robust conjugation to carrier proteins, facilitating the generation of highly specific antibodies capable of detecting fluvoxamine in the nanogram range.
Introduction: The Hapten Challenge
Small molecules like Fluvoxamine (MW ~318 Da) are non-immunogenic; they cannot elicit an antibody response alone. They must be conjugated to a carrier protein (e.g., KLH or BSA). However, Fluvoxamine lacks a reactive carboxylic acid group for standard amide coupling.
The Solution: The use of N-(2-Succinyl) Fluvoxamine .[1][2][3][4]
Reaction with succinic anhydride converts the terminal primary amine of Fluvoxamine into a hemisuccinate derivative. This introduces a terminal carboxyl group (
-
Function 1 (Handle): Provides the necessary attachment point for EDC/NHS coupling.
-
Function 2 (Spacer): The succinyl chain pushes the drug away from the carrier protein surface, preventing steric hindrance and ensuring the antibody recognizes the drug's core structure, not just the protein-drug interface.
Phase I: Hapten Conjugation & Immunogen Preparation
To ensure assay specificity, we utilize Carrier Heterology . We will prepare two conjugates:
-
Immunogen (Fluv-Succ-KLH): Used to vaccinate the host (Rabbit/Mouse). KLH (Keyhole Limpet Hemocyanin) is highly immunogenic.
-
Coating Antigen (Fluv-Succ-BSA): Used to coat the ELISA plate. Using BSA (Bovine Serum Albumin) here prevents the antibody from binding to the carrier protein itself, reducing background noise.
Workflow Diagram: Conjugation Chemistry
Figure 1: Synthetic pathway transforming Fluvoxamine into an immunogenic conjugate via succinylation and carbodiimide coupling.
Protocol 1: Preparation of Fluvoxamine-BSA/KLH Conjugates
Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Carrier Proteins: BSA and KLH (lyophilized)
-
Dialysis Tubing (10 kDa MWCO)
Step-by-Step:
-
Activation: Dissolve 5 mg of N-(2-Succinyl) Fluvoxamine in 0.5 mL dry DMF. Add 1.5 molar equivalents of EDC and NHS. Stir at Room Temperature (RT) for 2 hours to form the NHS-ester.
-
Protein Solubilization: Dissolve 10 mg of KLH (for immunogen) or BSA (for coating) in 2 mL of Carbonate Buffer (pH 9.0). Note: High pH ensures Lysine amines are unprotonated and reactive.
-
Coupling: Dropwise add the activated hapten solution to the protein solution while stirring.
-
Incubation: React for 4 hours at RT or overnight at 4°C protected from light.
-
Purification: Dialyze extensively against PBS (pH 7.4) for 48 hours, changing buffer 4 times, to remove unreacted hapten and byproducts.
-
Validation: Verify conjugation via UV-Vis spectroscopy (shift in absorbance) or MALDI-TOF MS (mass shift of protein).
Phase II: Assay Architecture (Indirect Competitive ELISA)
In this format, the antibody is the limiting factor.
-
The Competition: Free Fluvoxamine (from patient sample) competes with Immobilized Fluvoxamine (on the plate) for the anti-Fluvoxamine antibody.
-
The Signal: Inverse relationship.[5]
-
High Drug in Sample
Ab binds to Sample Washed away Low Signal . -
No Drug in Sample
Ab binds to Plate Secondary Ab binds High Signal .
-
Diagram: Competitive Mechanism
Figure 2: Kinetic competition mechanism. High concentrations of free drug neutralize the primary antibody, preventing plate binding and reducing the final optical density.
Phase III: Detailed Assay Protocol
Pre-requisites:
-
Plates: 96-well High-binding polystyrene (e.g., Corning Costar).
-
Buffers:
-
Coating Buffer: 50 mM Carbonate/Bicarbonate, pH 9.6.
-
Blocking Buffer: PBS + 3% Skim Milk (BSA is avoided in blocking to prevent cross-reactivity with the linker-BSA conjugate).
-
Wash Buffer: PBS + 0.05% Tween-20 (PBST).
-
Step 1: Coating (The Solid Phase)
-
Dilute Fluv-Succ-BSA (Coating Antigen) to 1.0 µg/mL in Coating Buffer.
-
Add 100 µL/well.
-
Incubate overnight at 4°C.
-
Wash 3x with PBST.
Step 2: Blocking[6][7]
Step 3: The Competition (Critical Step)
-
Standards Preparation: Prepare Fluvoxamine standards in PBS (0, 0.1, 1, 10, 100, 1000 ng/mL).
-
Sample Addition: Add 50 µL of Standard or Sample to wells.
-
Antibody Addition: Immediately add 50 µL of Anti-Fluvoxamine Antibody (diluted to predetermined titer, e.g., 1:5000) to the same wells.
-
Incubation: Incubate 1 hour at 37°C. Note: Agitation (shaking) is recommended to reach equilibrium faster.
-
Wash: Wash 5x with PBST. Crucial: This removes the Antibody-Free Drug complexes.
Step 4: Detection
-
Add 100 µL HRP-conjugated Goat Anti-Rabbit IgG (diluted 1:10,000 in PBS).
-
Incubate 45 mins at 37°C.
-
Wash 5x with PBST.
Step 5: Development
-
Add 100 µL TMB Substrate . Incubate 15 mins in the dark (blue color develops).
-
Add 50 µL Stop Solution (2M H2SO4). Color turns yellow.
-
Read Absorbance at 450 nm .[7]
Data Analysis & Validation
Curve Fitting
Plot Absorbance (Y-axis) vs. Log[Concentration] (X-axis). Use a 4-Parameter Logistic (4-PL) regression .
-
IC50: The concentration causing 50% inhibition of the maximum signal. This is the measure of assay sensitivity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (Max Signal) | Insufficient blocking or washing. | Increase blocking time; use 5 washes; ensure Tween-20 is 0.05%. |
| Low Sensitivity (High IC50) | Too much coating antigen or antibody. | Perform a "Checkerboard Titration" to lower the limiting reagents. |
| Flat Curve (No Inhibition) | Antibody does not recognize free drug. | The succinyl linker may be too short, or the antibody is specific to the linker-protein bridge. Use a heterologous linker if possible. |
| Drift across plate | Temperature gradient or pipetting lag. | Use a multi-channel pipette; incubate in a temperature-controlled shaker. |
Cross-Reactivity Check
Validate specificity against metabolites and analogs:
-
Fluvoxamine Acid: Major metabolite (often non-active).
-
Other SSRIs: Fluoxetine, Sertraline, Paroxetine (ensure <0.1% cross-reactivity).[5]
References
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol Guidelines. Retrieved from [Link]
-
Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Succinyl) Fluvoxamine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. N-(2-Succinyl) fluvoxamine | CymitQuimica [cymitquimica.com]
- 3. N-(2-Succinyl) Fluvoxamine | C19H25F3N2O6 | CID 71433821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-Succinyl) Fluvoxamine | LGC Standards [lgcstandards.com]
- 5. fluvoxamine extended release: Topics by Science.gov [science.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
High-Fidelity Preparation of N-(2-Succinyl) Fluvoxamine Coating Antigens
Application Note: AN-FLV-2025
Abstract
This technical guide details the synthesis and bioconjugation of N-(2-Succinyl) Fluvoxamine, a critical hapten-protein conjugate used as a coating antigen in competitive Enzyme-Linked Immunosorbent Assays (ELISA). By converting the primary amine of Fluvoxamine into a carboxylic acid-terminated derivative using succinic anhydride, we create a stable "handle" for conjugation to Bovine Serum Albumin (BSA). This protocol addresses the specific challenges of small-molecule immunoassays, including linker length optimization, hapten density control, and the prevention of "bridge recognition" by antibodies.
Scientific Rationale & Mechanism
The Hapten Problem
Fluvoxamine (
The Succinylation Strategy
Fluvoxamine possesses a primary amine group on its aminoethoxy chain. Direct conjugation via this amine is possible (using glutaraldehyde), but often results in heterogeneous crosslinking and epitope masking.
The Solution: Reacting Fluvoxamine with Succinic Anhydride serves two critical functions:
-
Functional Conversion: It converts the terminal amine into a carboxylic acid, enabling controlled EDC/NHS active ester chemistry.
-
Spacer Arm Introduction: It introduces a 4-carbon spacer. This pushes the drug moiety away from the protein surface, reducing steric hindrance and making the epitope more accessible to antibodies.
Mechanism Diagram
The following diagram illustrates the chemical transformation and subsequent conjugation logic.
Caption: Workflow converting Fluvoxamine to an immunoreactive coating antigen via succinylation and carbodiimide coupling.
Phase I: Synthesis of N-(2-Succinyl) Fluvoxamine (Hapten)
Objective: To synthesize the hapten by reacting the primary amine of Fluvoxamine with succinic anhydride. Note: Commercial Fluvoxamine is often supplied as Fluvoxamine Maleate . You must neutralize the salt or use excess base to facilitate the reaction.
Reagents Required[4][5][6][7]
-
Fluvoxamine Maleate (CAS: 61718-82-9)
-
Succinic Anhydride (CAS: 108-30-5)
-
Pyridine (Anhydrous)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (1N HCl)
-
Sodium Sulfate (
, anhydrous) -
TLC Plates (Silica gel 60 F254)
Protocol Steps
-
Preparation of Free Base (Optional but Recommended):
-
Dissolve 100 mg of Fluvoxamine Maleate in 5 mL water.
-
Add saturated
until pH ~10. -
Extract 3x with 5 mL DCM.
-
Dry organic layer over
, filter, and evaporate. This yields Fluvoxamine free base.[1]
-
-
Succinylation Reaction:
-
Dissolve Fluvoxamine free base (approx. 80 mg) in 3 mL of anhydrous Pyridine.
-
Add Succinic Anhydride (30 mg, ~1.2 molar equivalent).
-
Insight: A slight excess ensures complete conversion of the valuable drug.
-
Stir the mixture at 60°C for 4 hours or room temperature overnight under nitrogen.
-
-
Monitoring:
-
Check via TLC (Mobile phase: Methanol/DCM 1:9). The product will be more polar (lower
) than the starting material due to the carboxylic acid group.
-
-
Workup & Purification:
-
Evaporate pyridine under reduced pressure (rotary evaporator).
-
Redissolve residue in DCM (10 mL).
-
Wash with 0.1N HCl (to remove residual pyridine and unreacted fluvoxamine).
-
Wash with water.[1]
-
Dry over
and evaporate to obtain N-(2-Succinyl) Fluvoxamine as a viscous oil or off-white solid. -
Yield Check: Theoretical Mass ~418.4 Da.
-
Phase II: Conjugation to BSA (Coating Antigen)
Objective: Covalently link the carboxylated hapten to the lysine residues of BSA using the Active Ester method.
Reagents Required[4][5][6][7]
-
N-(2-Succinyl) Fluvoxamine (from Phase I)
-
BSA (Bovine Serum Albumin, Fraction V, Immunogen Grade)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-Hydroxysuccinimide)
-
DMF (Dimethylformamide, anhydrous)
-
Carbonate/Bicarbonate Buffer (pH 9.6) or PBS (pH 7.4)
-
Dialysis Tubing (10-14 kDa MWCO)
Protocol Steps
-
Activation (The "Active Ester" Formation):
-
Dissolve 10 mg of N-(2-Succinyl) Fluvoxamine (~24 µmol) in 0.5 mL anhydrous DMF.
-
Add 5 mg NHS (~43 µmol) and 10 mg EDC (~52 µmol).
-
Stir at Room Temperature (RT) for 45-60 minutes in the dark.
-
Critical Insight: Do not let this sit too long; the active ester can hydrolyze if moisture is present.
-
-
Protein Preparation:
-
Conjugation Reaction:
-
Dropwise add the activated hapten solution (in DMF) to the BSA solution while stirring gently.
-
Solvent Limit: Ensure the final DMF concentration does not verify 10-15% (v/v) to prevent BSA precipitation.
-
Incubate at RT for 2 hours or 4°C overnight with gentle agitation.
-
-
Purification (Dialysis):
-
Transfer the reaction mixture to dialysis tubing (12-14 kDa cutoff).
-
Dialyze against PBS (pH 7.4) for 48 hours at 4°C.
-
Change buffer at least 4 times (e.g., 4h, 8h, 24h, 48h) to remove unreacted hapten, EDC, and NHS byproducts.
-
Phase III: Characterization & Validation
Before using the conjugate in an assay, you must verify that the coupling was successful.
Method A: UV-Vis Spectroscopy (Spectral Shift)
Compare the absorbance spectra (200–400 nm) of:
-
Native BSA (Peak ~280 nm).
-
Free Fluvoxamine (Peak ~250 nm & ~290 nm).
-
Fluvoxamine-BSA Conjugate.[4]
Success Criteria: The conjugate should show a broadening of the 280 nm peak or a "shoulder" corresponding to the Fluvoxamine absorbance, indicating the presence of both moieties.
Method B: TNBS Assay (Lysine Quantification)
Trinitrobenzenesulfonic acid (TNBS) reacts with free amines.
-
React Native BSA and Conjugated BSA with TNBS.
-
Measure absorbance at 335 nm.
-
Calculation: A decrease in absorbance in the conjugate sample compared to Native BSA indicates that lysines have been occupied by the hapten.
| Parameter | Native BSA | Fluvoxamine-BSA Conjugate | Interpretation |
| Free Amines ( | 100% (Reference) | 60% - 80% | Successful Coupling |
| Hapten Density | 0 | 8 - 15 haptens/molecule | Optimal for Coating |
Phase IV: Application (Competitive ELISA Setup)
Objective: Use the conjugate to detect free Fluvoxamine.
ELISA Principle Diagram
Caption: Competitive ELISA logic. Free drug in the sample competes with the plate-bound Fluvoxamine-BSA for the antibody. Higher drug concentration = Lower signal.
Coating Protocol
-
Dilute Fluvoxamine-BSA to 1–5 µg/mL in Carbonate Coating Buffer (pH 9.6).
-
Add 100 µL/well to a 96-well polystyrene plate.
-
Incubate overnight at 4°C.
-
Wash 3x with PBST (PBS + 0.05% Tween-20).
-
Block with 200 µL/well of 1% Gelatin or 3% Skim Milk in PBS for 2 hours at 37°C.
-
The plate is now ready for the competitive assay.
Expert Insights & Troubleshooting
The "Linker Homology" Pitfall
If you used N-(2-Succinyl) Fluvoxamine conjugated to KLH (Keyhole Limpet Hemocyanin) to immunize the animal, the resulting serum may contain antibodies against the succinyl linker itself.
-
Symptom: High background signal that does not decrease even with high concentrations of free Fluvoxamine (poor inhibition).
-
Solution: Use a heterologous linker for the coating antigen. For example, synthesize a Glutaraldehyde conjugate or use a Mixed Anhydride method with a different spacer length for the coating step. However, if the antibody is highly specific to the drug ring structure, the succinyl linker usually works fine for both.
Solubility Issues
Fluvoxamine is hydrophobic. When conjugating, if the solution turns cloudy upon adding the hapten to the BSA:
-
Cause: Too much DMF or hapten precipitation.
-
Fix: Add the hapten slower. Ensure the BSA is in a high-salt buffer (PBS) rather than water to maintain protein stability. Do not exceed 10% organic solvent.
Storage
-
Lyophilization: The Fluvoxamine-BSA conjugate is best stored lyophilized (freeze-dried) for long-term stability (>1 year).
-
Liquid: Store at -20°C in 50% glycerol. Avoid repeated freeze-thaw cycles.
References
-
PubChem. (n.d.). Fluvoxamine Compound Summary. National Library of Medicine. Retrieved February 21, 2026, from [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS chemistry).
-
Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production and Design. Retrieved February 21, 2026, from [Link]
Sources
- 1. US9783492B2 - Process for the preparation of fluvoxamine maleate - Google Patents [patents.google.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. cellmosaic.com [cellmosaic.com]
- 4. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Enzyme Tracers using N-(2-Succinyl) Fluvoxamine
Abstract & Introduction
Therapeutic Drug Monitoring (TDM) of Selective Serotonin Reuptake Inhibitors (SSRIs) like Fluvoxamine is critical for optimizing dosage and ensuring patient compliance. While HPLC-MS remains the gold standard for specificity, it lacks the throughput required for routine clinical screening. Competitive immunoassays (ELISA, FPIA) offer a high-throughput alternative but rely heavily on the quality of the enzyme tracer —a drug-enzyme conjugate that competes with the patient's free drug for antibody binding sites.
This guide details the synthesis of N-(2-Succinyl) Fluvoxamine (CAS 259526-43-7) , a carboxylated hapten derivative, and its subsequent conjugation to Horseradish Peroxidase (HRP).
The Chemical Strategy
Fluvoxamine possesses a primary amine on its
-
Epitope Preservation: It extends the drug away from the bulky enzyme surface, making the trifluoromethyl-phenyl moiety (the primary immunogenic determinant) accessible to antibodies.
-
Chemical Versatility: It converts the amine into a carboxylic acid, enabling robust NHS/EDC coupling chemistry.
Chemical Synthesis Workflow
The synthesis is divided into two phases: Hapten Synthesis (functionalization) and Tracer Synthesis (conjugation).
Diagram 1: Synthesis Pathway
Caption: Step-wise chemical transformation from Fluvoxamine Maleate to the final HRP Enzyme Tracer.
Protocol A: Synthesis of N-(2-Succinyl) Fluvoxamine Hapten
Objective: To convert Fluvoxamine Maleate into a carboxyl-functionalized hapten. Safety: Work in a fume hood. Pyridine is toxic and flammable.
Materials
-
Fluvoxamine Maleate (Pure API)
-
Succinic Anhydride
-
Triethylamine (TEA)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1M HCl and Brine
-
Rotary Evaporator
Step-by-Step Procedure
-
Free Base Preparation:
-
Dissolve 100 mg of Fluvoxamine Maleate in 5 mL of water.
-
Add saturated NaHCO₃ solution until pH ~9.
-
Extract 3x with 10 mL DCM.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate to dryness to obtain Fluvoxamine free base (oil).
-
-
Succinylation Reaction:
-
Dissolve the Fluvoxamine free base (~70 mg) in 3 mL of anhydrous Pyridine.
-
Add 1.5 molar equivalents of Succinic Anhydride.
-
Optional: Add a catalytic amount (0.1 eq) of DMAP (4-Dimethylaminopyridine) to accelerate the reaction.
-
Stir at Room Temperature (RT) for 18 hours under nitrogen atmosphere.
-
-
Work-up & Purification:
-
Evaporate pyridine under reduced pressure (co-evaporate with toluene to remove traces).
-
Resuspend residue in DCM (20 mL).
-
Wash with 0.1 M HCl (cold) to remove unreacted pyridine and amine.
-
Wash with water and brine.
-
Dry over Na₂SO₄ and evaporate.
-
Validation Point: Check purity via TLC (Silica, MeOH:DCM 1:9). The product should have a lower Rf than the free base due to the carboxylic acid group.
-
-
Yield Calculation:
-
Expected product: N-(2-Succinyl) Fluvoxamine (Viscous oil or amorphous solid).
-
Store at -20°C.
-
Protocol B: Preparation of Fluvoxamine-HRP Tracer
Objective: Conjugate the hapten to HRP using the Active Ester (NHS) method. Critical Parameter: The molar input ratio (Hapten:Enzyme) determines the substitution degree. For competitive assays, a low substitution (1-3 haptens per enzyme) is preferred to maintain enzyme stability.
Materials
-
N-(2-Succinyl) Fluvoxamine (from Protocol A)[1]
-
Horseradish Peroxidase (HRP) (RZ > 3.0, lyophilized)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF) - Anhydrous
-
Carbonate Buffer (0.1 M, pH 9.0)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Sephadex G-25 Desalting Column (PD-10)
Step-by-Step Procedure
Phase 1: Activation (Creating the NHS-Ester)
-
Dissolve 5 mg of N-(2-Succinyl) Fluvoxamine in 200 µL anhydrous DMF.
-
Add 1.5 molar equivalents of NHS.
-
Add 1.5 molar equivalents of EDC.
-
Incubate at RT for 2 hours with gentle shaking. Note: This creates the reactive semi-stable ester.
Phase 2: Conjugation
-
Dissolve 10 mg of HRP in 1 mL of Carbonate Buffer (pH 9.0). High pH ensures lysine amines are deprotonated and reactive.
-
Dropwise Addition: Slowly add the activated hapten solution (from Phase 1) to the HRP solution while vortexing gently.
-
Target Ratio: Use a 20:1 to 50:1 molar excess of Hapten to HRP during addition to ensure sufficient labeling.
-
-
Incubate for 2 hours at RT in the dark (HRP is light sensitive).
Phase 3: Purification (Crucial)
-
Equilibrate a Sephadex G-25 column with PBS (pH 7.4).
-
Load the reaction mixture onto the column.
-
Elute with PBS.
-
Collect 0.5 mL fractions.
-
Visual Check: The HRP conjugate will elute in the void volume (first brown band). Unreacted hapten and EDC/NHS will remain in the column or elute much later.
Quality Control & Validation
Before using the tracer in an assay, it must be characterized.
Table 1: Validation Parameters
| Parameter | Method | Acceptance Criteria |
| Purity | Size Exclusion Chromatography (SEC) | Single peak at ~44 kDa (HRP MW); no low MW contaminants. |
| Concentration | UV-Vis Spectroscopy (A280/A403) | A403 (Heme) indicates enzyme; A280 indicates total protein. RZ value > 2.[2]5. |
| Functional Titer | Direct ELISA | Signal > 1.0 OD at 1:1000 dilution against anti-Fluvoxamine antibody. |
| Inhibition | Competitive ELISA | Signal decreases >50% when 100 ng/mL free Fluvoxamine is added. |
Diagram 2: Competitive Assay Logic
Caption: In a competitive ELISA, the synthesized tracer competes with the patient sample. High drug levels = Low Signal.
Troubleshooting & Optimization
-
Low Signal:
-
Cause: Over-labeling killed the HRP enzyme.
-
Fix: Reduce the Molar Excess of Hapten during conjugation from 50:1 to 10:1.
-
-
High Background:
-
Cause: Insufficient purification; free hapten is "sticking" to the plate.
-
Fix: Dialyze the final conjugate for 24 hours in PBS at 4°C after the G-25 column step.
-
-
Precipitation during Conjugation:
-
Cause: Too much DMF in the aqueous HRP solution.[3]
-
Fix: Ensure organic solvent volume does not exceed 10% of the total reaction volume.
-
References
-
PubChem. (2021).[1] N-(2-Succinyl) Fluvoxamine | C19H25F3N2O6.[4][5] National Library of Medicine. [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard text for NHS/EDC chemistry).
Sources
- 1. N-(2-Succinyl) Fluvoxamine | C19H25F3N2O6 | CID 71433821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. N-(2-Succinyl) Fluvoxamine | CAS 259526-43-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. N-(2-Succinyl) fluvoxamine | CymitQuimica [cymitquimica.com]
Application Notes & Protocols: Purification of N-(2-Succinyl) Fluvoxamine
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of N-(2-Succinyl) Fluvoxamine, a critical intermediate in pharmaceutical synthesis.[1] As the purity of intermediates directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API), robust purification strategies are paramount.[2][3] This document outlines methods for both bulk and high-purity applications, focusing on recrystallization and flash column chromatography. We delve into the causality behind procedural choices, offering insights grounded in organic chemistry principles to empower researchers and drug development professionals. All protocols are designed as self-validating systems, incorporating in-process controls and post-purification analysis to ensure compliance with stringent quality standards, such as those outlined by the International Council for Harmonisation (ICH).[4][5][6][7]
Introduction: The Critical Role of Intermediate Purity
N-(2-Succinyl) Fluvoxamine is a key precursor in the synthesis of Fluvoxamine-related compounds.[1][8] Its molecular structure incorporates a carboxylic acid moiety from the succinyl group and the core structure of Fluvoxamine, resulting in a polar, potentially zwitterionic compound.[1][9][10] Impurities arising from the synthesis—such as unreacted starting materials, by-products, or degradation products—can be carried through to the final API, compromising its safety and efficacy.[3][11] Regulatory bodies worldwide mandate strict control over impurity profiles, with guidelines like ICH Q3A defining thresholds for reporting, identification, and qualification of impurities in new drug substances.[4][5][6][7]
Effective purification of intermediates like N-(2-Succinyl) Fluvoxamine is not merely a procedural step but a strategic imperative that simplifies downstream processing, reduces the risk of costly batch failures, and ensures regulatory compliance.[2]
Anticipated Impurity Profile
Understanding the potential impurities is the first step in designing an effective purification strategy. Based on a typical synthetic route where Fluvoxamine is reacted with succinic anhydride, the crude N-(2-Succinyl) Fluvoxamine intermediate may contain:
-
Unreacted Fluvoxamine: A basic impurity.
-
Unreacted Succinic Anhydride/Succinic Acid: An acidic impurity.
-
Process Solvents: Residual solvents used in the reaction (e.g., Toluene, Dimethylformamide).
-
Side-Reaction Products: Such as di-acylated species or other derivatives.
The distinct acidic (carboxylic acid) and basic (amino group in the Fluvoxamine core) nature of these components allows for targeted separation strategies.
Strategic Selection of Purification Methodologies
The choice of purification method depends on the scale of the synthesis, the required final purity, and the nature of the impurities.
| Method | Principle | Pros | Cons | Best For |
| Recrystallization | Differential solubility of the compound and impurities in a solvent system at varying temperatures.[12][13] | Scalable, cost-effective, can yield high-purity crystalline material. | Requires suitable solvent, potential for product loss in the mother liquor. | Bulk purification (grams to kilograms), removal of major impurities. |
| Flash Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[14][15] | High resolution, applicable to a wide range of compounds, allows for fine-tuning of separation. | Less scalable, solvent-intensive, requires method development. | High-purity applications (milligrams to grams), separation of closely related impurities. |
| Acid-Base Extraction | Differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases at different pH levels.[16] | Excellent for removing acidic or basic impurities, cost-effective. | Can be labor-intensive, may form emulsions, risk of hydrolysis for sensitive compounds. | Initial workup step prior to crystallization or chromatography. |
Below is a decision-making workflow to guide the selection of an appropriate purification strategy.
Caption: Decision workflow for purification method selection.
Protocol 1: Bulk Purification via Recrystallization
This protocol is optimized for purifying multi-gram to kilogram quantities of N-(2-Succinyl) Fluvoxamine, leveraging its zwitterionic character to achieve purification by precipitation at its isoelectric point.
Causality: A zwitterion typically exhibits its lowest solubility in a solvent system at its isoelectric point (pI), the pH at which its net charge is zero.[17] By dissolving the crude material at a pH where it is charged and soluble, and then adjusting the pH to its pI, the target compound can be selectively precipitated, leaving more soluble impurities behind.
Materials:
-
Crude N-(2-Succinyl) Fluvoxamine
-
Ethanol (EtOH)
-
Deionized (DI) Water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Buchner Funnel and Filter Flask
-
Filter Paper (Whatman No. 1 or equivalent)
-
pH meter or pH strips
Procedure:
-
Dissolution: In a suitably sized flask, suspend the crude material in a minimal amount of a 1:1 mixture of Ethanol and DI Water (e.g., 5-10 mL per gram of crude material).
-
Solubilization (pH Adjustment): While stirring, slowly add 1 M NaOH dropwise to the suspension. The material should dissolve as it forms the sodium salt of the carboxylic acid, bringing the pH to >8. If any insoluble particulate matter remains, perform a hot filtration to remove it.
-
Precipitation: Gently warm the solution to approximately 40-50°C to ensure everything remains in solution. Slowly add 1 M HCl dropwise while continuously monitoring the pH. As the pH approaches the isoelectric point (typically in the range of 6.8-7.3 for similar compounds), a precipitate will begin to form.[17] Continue adding acid until the pH is stable within this range and maximal precipitation is observed.
-
Crystallization/Cooling: Once precipitation is complete, stop adding acid. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for at least 1 hour to maximize crystal formation.[12][13]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[13]
-
Washing: Wash the filter cake with a small amount of ice-cold DI water to remove any residual soluble impurities and salts.
-
Drying: Dry the purified solid under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.
Protocol 2: High-Purity Purification via Flash Column Chromatography
For applications requiring very high purity (>98%), such as the preparation of analytical standards or material for preclinical studies, flash column chromatography is the method of choice.[14]
Causality: This protocol utilizes normal-phase chromatography, where a polar stationary phase (silica gel) is used.[18] The separation is based on the polarity of the compounds. Non-polar impurities will elute first, followed by compounds of increasing polarity. Due to the highly polar carboxylic acid group, N-(2-Succinyl) Fluvoxamine will have a strong interaction with the silica. To ensure it elutes properly and to prevent peak tailing, a small amount of a volatile acid (like acetic or formic acid) is added to the mobile phase.[18][19] This acid protonates the carboxylate groups on the compound, reducing its strong interaction with the silica's silanol groups and leading to sharper, more symmetrical peaks.
Caption: Principle of Normal-Phase Chromatographic Separation.
Materials:
-
Crude N-(2-Succinyl) Fluvoxamine (pre-adsorbed onto silica)
-
Silica Gel (230-400 mesh)[14]
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Acid (glacial)
-
TLC plates (silica gel 60 F254)
-
Appropriate glassware for column chromatography
Procedure:
-
Solvent System Selection: Develop a mobile phase using Thin-Layer Chromatography (TLC). A good starting point is a mixture of Dichloromethane and Methanol. The goal is to find a solvent ratio where the target compound has an Rf value of approximately 0.2-0.3.[19] A typical system might be DCM:MeOH:Acetic Acid (90:10:0.1).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., pure DCM or a low-percentage MeOH mixture). Pour the slurry into the column and use air pressure to pack it evenly, ensuring there are no cracks or channels.[19]
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like pure methanol. Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a "dry load," which generally results in better separation. Carefully add the dry-loaded sample to the top of the packed column.[19]
-
Elution: Begin eluting the column with a non-polar solvent (e.g., DCM with 2-5% MeOH and 0.1% Acetic Acid). Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of Methanol.[15]
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Fraction Analysis: Spot each fraction on a TLC plate and develop it in the optimized solvent system. Visualize the spots under UV light. Combine the fractions that contain the pure target compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-(2-Succinyl) Fluvoxamine.
Purity Verification and Quality Control
Post-purification analysis is a mandatory step to confirm the identity and purity of the intermediate.[2][20]
| Technique | Purpose | Expected Result for Pure Compound |
| HPLC (High-Performance Liquid Chromatography) | Quantify purity and detect trace impurities.[11] | A single major peak corresponding to the target compound, with purity typically >98%. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Confirm chemical structure and identify impurities with distinct proton signals.[21] | Peaks corresponding to the assigned structure of N-(2-Succinyl) Fluvoxamine; absence of signals from starting materials or major by-products. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirm molecular weight and identify unknown impurities.[2] | A major ion corresponding to the exact mass of the target compound (434.41 g/mol ).[1][9] |
| Melting Point | Assess purity; pure crystalline solids have a sharp melting range.[20] | A sharp, defined melting point. Impurities typically broaden and depress the melting range. |
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]
-
Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX. Slideshare. [Link]
-
Successful Flash Chromatography. King Group. [Link]
-
Analytical Method Development for Intermediate Purity & Impurities. LinkedIn. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
-
Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Patsnap Eureka. [Link]
-
Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Ijaresm. [Link]
- Process for purification of carboxylic acids.
-
Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
- Process for purification of carboxylic acids.
-
Column chromatography. Columbia University. [Link]
-
Recrystallization1. University of California, Irvine. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
-
Fluvoxamine-impurities. Pharmaffiliates. [Link]
- Process for the preparation of fluvoxamine maleate.
-
Fluvoxamine EP Impurity C , N-(2-Succinyl) Fluvoxamine. Allmpus. [Link]
-
How to desalt zwitterions? ResearchGate. [Link]
-
Fluvoxamine Maleate. Synchemia. [Link]
-
Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Royal Society of Chemistry. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
N-(2-Succinyl) Fluvoxamine. PubChem. [Link]
-
N-(2-SUCCINYL) FLUVOXAMINE. precisionFDA. [Link]
Sources
- 1. N-(2-Succinyl) fluvoxamine | CymitQuimica [cymitquimica.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Blog Details [chemicea.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. allmpus.com [allmpus.com]
- 9. N-(2-Succinyl) Fluvoxamine | C19H25F3N2O6 | CID 71433821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. columbia.edu [columbia.edu]
- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 17. researchgate.net [researchgate.net]
- 18. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 19. orgsyn.org [orgsyn.org]
- 20. moravek.com [moravek.com]
- 21. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
Troubleshooting & Optimization
solving solubility issues with N-(2-Succinyl) Fluvoxamine haptens
Technical Support Center: N-(2-Succinyl) Fluvoxamine Hapten Optimization
Executive Summary
N-(2-Succinyl) Fluvoxamine is a critical hapten for developing immunoassays against the SSRI Fluvoxamine. Unlike the parent drug (often a maleate salt), this derivative introduces a terminal carboxylic acid via a succinyl linker, fundamentally altering its isoelectric point (pI) and solubility profile.
Users frequently encounter precipitation during the EDC/NHS activation step or immediate turbidity upon adding the hapten to the carrier protein (KLH/BSA). This guide addresses the root physicochemical causes—primarily the hydrophobic nature of the fluvoxamine core conflicting with the aqueous requirements of bioconjugation—and provides a self-validating protocol to resolve them.
Module 1: Diagnosis & Solvent Strategy
The Problem: You attempt to dissolve N-(2-Succinyl) Fluvoxamine directly in PBS or MES buffer, and it forms a cloudy suspension or a sticky gum. Alternatively, it dissolves in water but precipitates immediately upon adding EDC.
The Science:
Fluvoxamine contains a trifluoromethyl-phenyl group, which is highly lipophilic. While the succinyl group adds a polar carboxyl tail, the bulk of the molecule remains hydrophobic. In aqueous buffers with high ionic strength (like PBS), the "salting-out" effect forces the hydrophobic haptens to aggregate. Furthermore, EDC activation targets the ionized carboxylate (
The Solution: Anhydrous Organic Co-Solvents Do not attempt to dissolve this hapten in aqueous buffer initially. You must establish a "Solvent-First" workflow.
Solvent Selection Matrix
| Solvent | Grade Requirement | Pros | Cons | Recommended? |
| DMSO | Anhydrous, 99.9% | High boiling point, protein compatible (up to 20%), excellent solubility for this hapten. | Difficult to remove by evaporation (requires dialysis). | YES (Primary) |
| DMF | Anhydrous, Amine-free | Good solubility, easier to remove than DMSO. | Can degrade to amines (interfering with conjugation) if not fresh; toxic. | YES (Secondary) |
| Methanol | HPLC Grade | Solubilizes hapten well. | Denatures carrier proteins (KLH/BSA) rapidly; interferes with EDC. | NO |
| PBS | Standard | Physiological pH. | Poor solubility for this specific hydrophobic hapten. | NO (as primary) |
Visual Guide: Solvent Decision Tree
Caption: Logic flow for solubilizing hydrophobic haptens before protein introduction.
Module 2: The Two-Step pH Protocol
The Problem: EDC/NHS coupling is often performed in a single pot at pH 7.2. However, the half-life of the active NHS-ester intermediate is measured in minutes at pH 7-8 due to hydrolysis. For a hydrophobic hapten that dissolves slowly, the active ester hydrolyzes before it can conjugate.
The Fix: Separate the Activation (pH 5.5, High Organic) from the Conjugation (pH 7.4, Low Organic).
Protocol Parameters:
-
Activation Buffer: 0.1 M MES, pH 5.5 (or dry DMSO).
-
Conjugation Buffer: 0.1 M Phosphate (PBS), pH 7.4.
-
Critical Rule: The hapten must be fully dissolved in DMSO before touching the MES buffer.
Module 3: Validated Experimental Workflow
This protocol minimizes precipitation risks by maintaining high organic solvent concentration during activation and diluting only during the protein coupling step.
Step 1: Solubilization & Activation
-
Weigh 2 mg of N-(2-Succinyl) Fluvoxamine.[1]
-
Dissolve completely in 100 µL anhydrous DMSO . Vortex until crystal clear.
-
Add 2 mg EDC and 2 mg NHS directly to this DMSO solution. ( Note: Doing this in 100% DMSO prevents hydrolysis entirely).
-
Incubate for 60 minutes at room temperature in the dark.
-
Checkpoint: The solution should remain clear. If it clouds, your DMSO is "wet" (absorbed water).
-
Step 2: Protein Preparation
-
Dissolve 10 mg Carrier Protein (BSA or KLH) in 0.9 mL PBS (pH 7.4) .
-
Optional: If the protein solution is cloudy (common with lyophilized KLH), spin at 10,000 x g for 5 mins and use the supernatant. Aggregates act as nucleation sites for hapten precipitation.
Step 3: Conjugation (The Dropwise Method)
-
Place the protein solution on a magnetic stirrer with a small stir bar (medium speed).
-
Slowly add the 100 µL activated hapten (in DMSO) to the 0.9 mL protein solution.
-
Rate: 10 µL every 30 seconds.
-
Why: This prevents local regions of high solvent concentration that denature the protein.
-
-
Final DMSO concentration will be ~10%, which is safe.
-
React for 2 hours at Room Temperature or Overnight at 4°C.
Step 4: Purification
-
Dialysis: Use a 10K MWCO Slide-A-Lyzer cassette against PBS (pH 7.4).
-
Tip: Add 5% DMSO to the first liter of dialysis buffer. This helps wash away unreacted hydrophobic hapten that might otherwise stick to the protein surface non-covalently.
-
-
Change buffer 3 times over 24 hours (last two changes: PBS only).
Visual Guide: The "Safe-Path" Conjugation Workflow
Caption: Workflow designed to maintain solubility of hydrophobic haptens throughout the conjugation process.
Frequently Asked Questions (FAQ)
Q1: The reaction turned cloudy immediately after adding the hapten to the protein. Is it ruined?
-
A: Not necessarily, but yield will be lower. The cloudiness is likely precipitated hapten (which won't conjugate) or denatured protein. Immediate Fix: Add more DMSO dropwise (up to 20% total volume) to see if it clears. If not, spin the sample (10,000 x g, 5 min) to remove large aggregates before dialysis, or they will clog the membrane.
Q2: Can I use Sulfo-NHS instead of NHS?
-
A: Sulfo-NHS is water-soluble, which is usually good. However, for this protocol where we activate in pure DMSO, standard NHS is preferred because it is highly soluble in organic solvents. Sulfo-NHS is not necessary if you are activating in the organic phase.
Q3: How do I calculate the Hapten:Protein ratio?
-
A: For N-(2-Succinyl) Fluvoxamine (MW ~434) and BSA (MW ~66,000), a 30:1 to 50:1 molar excess of hapten is standard.
-
Calculation: (10 mg BSA / 66,000) * 50 = ~7.5 µmol Hapten.
-
7.5 µmol * 434 mg/mmol = ~3.2 mg Hapten.
-
Adjustment: Since this hapten is hydrophobic, start with a 30:1 ratio to prevent over-labeling, which can cause the protein itself to precipitate.
-
Q4: Why do you recommend adding DMSO to the dialysis buffer?
-
A: Hydrophobic haptens often bind non-covalently to the hydrophobic pockets of BSA. If you dialyze against pure water/PBS, these molecules stay trapped. A small amount of DMSO (5%) in the first wash helps "pull" the unreacted hapten out of the protein matrix.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Authority: The definitive text on bioconjugation strategies, specifically Chapter 3 on Zero-Length Crosslinkers (EDC/NHS).
-
Thermo Fisher Scientific. (n.d.). EDC Crosslinking Reaction Scheme & Protocol.
- Relevance: Standard industrial protocols for carboxyl-to-amine conjug
-
Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.
- Relevance: Foundational paper on optimizing solvent conditions and pH for NHS-ester stability.
-
PubChem. (2024).
- Relevance: Physicochemical properties of the parent molecule used to infer solubility behavior of the succinyl deriv
Sources
Module 1: Surface Chemistry & Non-Specific Binding (NSB)
Technical Support Center: Fluvoxamine Immunoassay Optimization
Welcome to the Advanced Application Support Center.
I am Dr. Aris Thorne, Senior Application Scientist. This guide is designed for researchers and assay developers encountering signal-to-noise challenges in fluvoxamine (FLV) immunoassays.
Fluvoxamine is a small molecule (MW: 318.34 g/mol ), necessitating a Competitive (Inhibition) ELISA format. Unlike sandwich assays for large proteins, "background noise" in competitive assays is counter-intuitive: it often manifests as non-specific binding (NSB) of the enzyme conjugate, which artificially elevates the signal in wells that should be low (high analyte concentration), thereby compressing your dynamic range and ruining sensitivity.
Below are the three critical modules for stabilizing your assay.
The Issue:
In a competitive ELISA, your maximum signal (
Troubleshooting Guide:
Q: My "Blank" wells (no antibody, only conjugate) show high optical density (OD > 0.15). Why?
A: This is classic "sticky conjugate" syndrome. Fluvoxamine is lipophilic and basic (
Protocol: The "Dual-Surfactant" Wash System Standard PBS-Tween is often insufficient for lipophilic small molecules.
-
Blocking: Switch from 1% BSA to 2% Casein in PBS . Casein forms a tighter micellar barrier on the plastic than BSA, reducing small-molecule penetration.
-
Wash Buffer: Increase Tween-20 concentration to 0.05% and add 0.1% Triton X-100 to the first wash step only. This strips loosely bound hydrophobic conjugates without denaturing the specific antibody-antigen complex.
Q: My replicates have high CV% (>15%) at the low end of the curve. A: This indicates "edge effects" or uneven evaporation, common when high-affinity antibodies are used in competitive formats.
-
Solution: Use a plate sealer during all incubations.
-
Thermodynamics: Incubate at room temperature (20-25°C) rather than 37°C. Slower equilibrium kinetics often favor specific over non-specific binding.
Visualization: Competitive Assay Noise Sources
Figure 1: Sources of signal in Competitive ELISA. Red nodes represent background noise that reduces assay sensitivity.
Module 2: Matrix Interference & Sample Pre-treatment
The Issue: Fluvoxamine is heavily metabolized by CYP450 enzymes. In plasma/serum samples, endogenous proteins (albumin, globulins) and Heterophilic Antibodies (HAMA) can mask the drug or bridge the capture antibody, causing false results.
Troubleshooting Guide:
Q: My spike-and-recovery in serum is consistently low (< 80%). A: Serum proteins are likely binding the free fluvoxamine, preventing it from competing with the conjugate.
-
Immediate Fix: Add 8-Anilino-1-naphthalenesulfonic acid (ANS) to your sample diluent. ANS acts as a displacing agent, liberating drugs bound to serum albumin.
Q: I see false positives in drug-free patient samples. A: This is likely Heterophilic Antibody Interference.
-
Protocol: Use a HAMA Blocker (commercially available heterophilic blocking reagent) in your assay buffer. Alternatively, dilute samples 1:10, though this sacrifices sensitivity.
Experimental Workflow: Liquid-Liquid Extraction (LLE) For high-sensitivity/low-noise requirements (e.g., pharmacokinetic studies), avoid direct serum assay. Use this extraction protocol to eliminate protein noise entirely:
-
Alkalinization: Mix 200 µL Plasma + 50 µL 0.5M NaOH (Fluvoxamine is basic; high pH renders it uncharged and extractable).
-
Extraction: Add 1 mL Hexane:Isoamyl Alcohol (98:2) . Vortex 2 min.
-
Separation: Centrifuge 5 min @ 3000g. Freeze the aqueous layer (bottom) in dry ice/methanol bath.
-
Recovery: Pour off the organic layer (top) into a clean tube. Evaporate to dryness under
. -
Reconstitution: Reconstitute in 200 µL Assay Buffer.
Module 3: Cross-Reactivity & Specificity
The Issue: Immunoassays are vulnerable to structural analogs.[1] For fluvoxamine, the primary metabolite is fluvoxamine acid , which is pharmacologically inactive but can cross-react, leading to overestimation of the active drug.
Data Presentation: Cross-Reactivity Profile Typical antibody specificity data for a high-quality polyclonal anti-fluvoxamine antibody.
| Compound | Structural Relation | Cross-Reactivity (%) | Clinical Impact |
| Fluvoxamine | Target Analyte | 100% | N/A |
| Fluvoxamine Acid | Major Metabolite | < 1.5% | Negligible in most TDM |
| Clovoxamine | Structural Analog | ~15% | High (Rarely prescribed) |
| Fluoxetine | SSRI (Different structure) | < 0.1% | None |
| Sertraline | SSRI (Different structure) | < 0.1% | None |
Q: How do I validate specificity in my lab? A: Perform a "Cross-Reactant Challenge."
-
Spike drug-free serum with 500 ng/mL of the potential interferent (e.g., Fluvoxamine Acid).
-
Calculate:
. -
Acceptance Criteria: < 1% for unrelated compounds; < 5% for metabolites.
Visualization: Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing noise versus sensitivity issues in competitive ELISA.
References
- Tijssen, P. (1985). Practice and Theory of Enzyme Immunoassays. Elsevier. (Foundational text on competitive ELISA kinetics and background reduction).
-
Findlay, J. W. A., et al. (2000). "Validation of Immunoassays for Bioanalysis: A Pharmaceutical Industry Perspective." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Hiemke, C., et al. (2018). "Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017." Pharmacopsychiatry. (Details on Fluvoxamine TDM ranges and metabolite interference). Link
-
Thermo Fisher Scientific. "ELISA Troubleshooting Guide: High Background." (Standard industry protocols for blocking optimization). Link
- Wild, D. (2013). The Immunoassay Handbook. Elsevier Science. (Authoritative source on "Hook Effect" and matrix interference in small molecule assays).
Sources
Technical Support Center: Stability & Handling of N-(2-Succinyl) Fluvoxamine Conjugates
Technical Overview: The Chemistry of the Conjugate
To troubleshoot stability effectively, one must first understand the molecular architecture of the conjugate. N-(2-Succinyl) Fluvoxamine is a hapten derivative designed to introduce a carboxylic acid handle to the native fluvoxamine structure.
-
The Drug: Fluvoxamine (Selective Serotonin Reuptake Inhibitor).[1][2][3][4][5][6]
-
The Linker: Succinic anhydride is reacted with the secondary amine of fluvoxamine.
-
The Bond: This forms a succinamic acid derivative. The critical linkage to the drug is a secondary amide .
-
The Conjugation: This derivative is typically coupled to carrier proteins (BSA, KLH) via EDC/NHS chemistry, forming a second amide bond to surface lysines.
Key Stability Insight: The stability of this conjugate is defined by the susceptibility of these amide bonds to hydrolysis and the intrinsic stability of the fluvoxamine oxime ether moiety.
Visualization: Degradation Pathways
The following diagram illustrates the potential breakdown mechanisms of the conjugate under stress conditions.
Caption: Figure 1. Degradation pathways of N-(2-Succinyl) Fluvoxamine conjugates under pH stress. Note that basic conditions favor linker cleavage, while acidic conditions risk damaging the drug pharmacophore itself.
Stability Profile by pH Zone
The following data summarizes the stability windows based on amide bond kinetics and fluvoxamine chemical properties.
| pH Range | Stability Status | Mechanism of Instability | Experimental Implication |
| pH < 3.0 | Unstable | Oxime Hydrolysis: The oxime ether bond in fluvoxamine is acid-sensitive. Amide Hydrolysis: Slow cleavage of the succinyl linker. | Avoid. Do not use glycine-HCl (pH 2.5) for elution in affinity purification without immediate neutralization. |
| pH 4.0 - 6.0 | Moderate | Precipitation Risk: Many carrier proteins (BSA pI ~4.7) precipitate near their isoelectric point. | Caution. Acetate buffers may cause conjugate fallout. Ensure protein solubility. |
| pH 6.5 - 8.5 | Stable | Optimal Window: Amide bonds are kinetically stable. | Recommended. Use PBS or TBS for storage and assay diluents. |
| pH > 9.0 | Unstable | Saponification: Base-catalyzed hydrolysis of the amide linker releases free drug. | Avoid. Carbonate/bicarbonate coating buffers (pH 9.6) should be used with caution; limit exposure time (< 4 hours). |
Troubleshooting Guide
Issue 1: Loss of Signal in ELISA (The "Drifting" Assay)
Symptom: Over time, the conjugate fails to capture the antibody, or the competitive assay shows reduced sensitivity (IC50 shifts). Diagnosis: The hapten (fluvoxamine) may be hydrolyzing off the carrier protein during storage.
Protocol A: Free Hapten Verification (Dialysis Test)
-
Rationale: If the linker is cleaving, free N-(2-succinyl) fluvoxamine will be present in the solution.
-
Steps:
-
Place 500 µL of the conjugate solution into a dialysis cassette (10K MWCO).
-
Dialyze against a small volume (2 mL) of PBS for 24 hours at 4°C.
-
Analyze the dialysate (the outside buffer) using LC-MS or HPLC.
-
Success Criteria: No peak corresponding to Fluvoxamine or Succinyl-Fluvoxamine should be detected. Detection implies linker failure.
-
Issue 2: High Background in Competitive ELISA
Symptom: Even with high concentrations of free drug, the signal does not drop to zero. Diagnosis: "Sticky" linker or over-conjugation. Mechanism: If the succinyl linker density is too high, antibodies may bind to the linker (succinimide/spacer) rather than the fluvoxamine. Alternatively, hydrophobic patches on the protein (exposed by pH stress) cause non-specific binding.
Corrective Action:
-
Adjust pH: Ensure the blocking buffer is at pH 7.4.
-
Reduce Conjugation Ratio: Lower the molar excess of hapten during synthesis. High hapten density often reduces specific recognition due to steric crowding [1].[7]
Issue 3: Visible Precipitate Upon Thawing
Symptom: Cloudy solution after removing from -20°C. Diagnosis: pH shift during freezing (Eutectic shift) or protein denaturation. Explanation: Phosphate buffers can undergo significant pH swings (up to 3 pH units) during freezing, potentially crossing the pI of the carrier protein (BSA/KLH).
Protocol B: Cryoprotection Strategy
-
Do not store in pure PBS at -20°C.
-
Add: 50% Glycerol (store at -20°C, liquid) OR 5% Sucrose/Trehalose (if lyophilizing).
-
Flash Freeze: If freezing without glycerol, use liquid nitrogen to bypass the eutectic crystallization phase quickly.
Experimental Protocols
Protocol: Accelerated pH Stability Stress Test
Use this protocol to validate a new batch of conjugate before deploying it in critical assays.
Reagents:
-
Buffer A: 100 mM Citrate, pH 3.0
-
Buffer B: PBS, pH 7.4 (Control)
-
Buffer C: 100 mM Carbonate, pH 10.0
Workflow:
-
Aliquot: Dilute conjugate to 100 µg/mL in each buffer.
-
Incubate: 37°C for 4 hours.
-
Neutralize: Rapidly adjust pH of A and C back to 7.4 using Tris buffer.
-
Assay: Coat ELISA plates immediately with the treated conjugates.
-
Test: Run a standard curve with anti-fluvoxamine antibody.
Data Interpretation:
-
< 10% Signal Loss vs Control: Conjugate is robust.
-
> 20% Signal Loss (Acid): Drug degradation (Oxime failure).
-
> 20% Signal Loss (Base): Linker hydrolysis.
Frequently Asked Questions (FAQs)
Q: Can I use Carbonate Buffer (pH 9.6) for coating ELISA plates? A: Yes, but with strict time limits. While pH 9.6 is standard for protein adsorption, the amide linkage in N-(2-succinyl) fluvoxamine is susceptible to base hydrolysis. Recommendation: Coat for 2 hours at 37°C or overnight at 4°C, but do not extend beyond 12 hours at room temperature. If signal is weak, switch to PBS (pH 7.4) for coating; many conjugates bind sufficiently at neutral pH.
Q: Why does my conjugate smell like acetic acid? A: It shouldn't. If you detect an acidic odor, it indicates hydrolysis of the succinyl group or contamination. However, if you used acetic acid to stop a reaction, ensure the conjugate was fully dialyzed. Residual acid will lower the local pH and accelerate degradation.
Q: Is the "Succinyl" linker the only option for Fluvoxamine? A: No, but it is the most common for targeting the amine. Alternatives include using the ketone (after hydrolyzing the oxime) to form a hydrazone, but this destroys the native drug structure. The succinyl approach preserves the pharmacophore best, provided pH is controlled [2].
References
-
Paull, K. D., et al. (1991). "Characterization and optimization of hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines." Bioconjugate Chemistry. (Contextual grounding on hapten density effects).
-
Souri, E., et al. (2015).[3] "A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms." Iranian Journal of Pharmaceutical Research. (Validation of Fluvoxamine chemical stability under acid/base stress).
-
FDA Center for Drug Evaluation. (2019). "Fluvoxamine Maleate Labeling and Stability Data." Drugs@FDA. (Official stability parameters of the parent molecule).
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Authoritative text on succinic anhydride/amide bond stability).
Sources
- 1. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sid.ir [sid.ir]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. sid.ir [sid.ir]
- 7. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Characterization of N-(2-Succinyl) Fluvoxamine Immunogen Conjugates via MALDI-TOF MS
Topic: Characterization of N-(2-Succinyl) Fluvoxamine Conjugates by MALDI-TOF Content Type: Publish Comparison Guide
Executive Summary
In the development of immunoassays (ELISA, Lateral Flow) for Therapeutic Drug Monitoring (TDM) of Fluvoxamine , the quality of the immunogen—specifically the N-(2-Succinyl) Fluvoxamine-BSA/KLH conjugate —is the single most critical determinant of antibody specificity and titer.
This guide objectively compares Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) against traditional characterization methods (UV-Vis Spectrophotometry and TNBS Assay). While traditional methods offer accessibility, our analysis demonstrates that MALDI-TOF provides superior quantitative accuracy regarding hapten density (epitope load) and conjugate integrity, making it the requisite gold standard for modern assay development.
Scientific Foundation: The Conjugate Chemistry
To generate antibodies against Fluvoxamine (molecular weight ~318 Da), the drug must be conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA). Since Fluvoxamine lacks a native carboxylic acid for facile coupling, N-(2-Succinyl) Fluvoxamine (MW 434.41 Da) is used as the hapten.
This derivative introduces a succinyl linker, providing a terminal carboxyl group. This allows for clean conjugation to the
Workflow Visualization: Conjugation Pathway
The following diagram illustrates the chemical transformation from the hapten precursor to the final immunogen, highlighting the mass shift monitored by MALDI.
Figure 1: Reaction pathway for the synthesis of Fluvoxamine immunogens. The formation of the stable amide bond results in a net mass addition of 416.4 Da per hapten molecule.
Comparative Analysis: MALDI-TOF vs. Alternatives
The primary metric for conjugate quality is Hapten Density (HD) —the average number of drug molecules attached to a single carrier protein molecule. Optimal immunogenicity typically requires an HD of 10–20 for BSA.
Performance Matrix
| Feature | MALDI-TOF MS (Recommended) | UV-Vis Spectrophotometry | TNBS / Ellman's Assay |
| Primary Mechanism | Direct measurement of mass shift ( | Absorbance of chromophores (Beer-Lambert Law). | Colorimetric detection of unreacted amines. |
| Accuracy | High. Directly counts mass added. | Low/Medium. Fluvoxamine ( | Medium. Prone to artifacts from protein aggregation. |
| Sample Requirement | Low (< 10 pmol). | Medium (mg quantities).[1][2] | High (destructive assay). |
| Information Depth | Provides HD, protein integrity (dimers/trimers), and purity. | Provides only average HD estimate. | Provides only estimate of lysine occupancy. |
| Interference | Minimal (salts removed during prep). | High (buffer components, unreacted hapten). | High (free amines in buffer, hydrolysis). |
Why Alternatives Fail for Fluvoxamine
-
UV-Vis Limitations: Fluvoxamine's trifluoromethyl-phenyl moiety absorbs in the UV range, but its spectrum significantly overlaps with the strong protein absorbance at 280 nm. Deconvoluting these signals requires precise extinction coefficients and assumes no spectral shift upon conjugation—an assumption that often fails, leading to calculated HD errors of ±30%.
-
TNBS Limitations: The TNBS assay measures the disappearance of free amines. It cannot distinguish between an amine occupied by a hapten and an amine that is sterically hindered due to protein folding/aggregation. This often leads to an overestimation of hapten density.[3][4]
Technical Protocol: MALDI-TOF Characterization
This protocol is validated for N-(2-Succinyl) Fluvoxamine-BSA conjugates.
A. Sample Preparation (The Critical Step)
Rationale: Salts and unreacted crosslinkers suppress ionization. Desalting is non-negotiable.
-
Purification: Dialyze the conjugate mixture against 50 mM Ammonium Bicarbonate (volatile buffer) or use C4 ZipTips for micro-scale purification.
-
Concentration: Adjust final protein concentration to ~1 mg/mL (approx. 15 µM for BSA).
-
Matrix Selection: Use Sinapinic Acid (SA) .
-
Why SA? SA promotes the ionization of high molecular weight proteins (>10 kDa) better than CHCA, which is better for peptides.
-
Recipe: 10 mg/mL Sinapinic Acid in 50:50 Acetonitrile:Water + 0.1% TFA.
-
B. Instrument Settings
-
Mode: Linear Positive (Reflector mode loses sensitivity for proteins >20 kDa).
-
Mass Range: 20,000 – 100,000 Da (Focus on the BSA monomer at ~66 kDa).
-
Laser Power: Set to threshold + 10-15%. Avoid excessive power to prevent peak broadening.
C. Experimental Workflow Diagram
Figure 2: Step-by-step MALDI-TOF workflow for characterizing protein conjugates.
Data Interpretation & Calculations
To determine the Hapten Density (HD), compare the centroid mass of the Conjugate (
The Formula
Constants for N-(2-Succinyl) Fluvoxamine
-
(N-succinyl fluvoxamine): 434.41 Da[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Leaving Group (
): 18.02 Da (Net mass added = 416.39 Da ) - (BSA): ~66,430 Da (Must be measured experimentally in the same run).
Example Calculation
-
Measured BSA Control Mass: 66,430 Da
-
Measured Conjugate Mass: 71,850 Da
-
Mass Shift (
): 5,420 Da -
Net Mass of Hapten Residue: 416.39 Da
Result: The conjugate has an average of 13 fluvoxamine molecules per BSA molecule. This falls within the optimal immunogenic range (10–20).
References
-
Adamczyk, M., et al. (2014). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development. Journal of Immunological Methods. Retrieved from [Link]
-
Shimadzu Application Note. (2016). Determination of heroin hapten densities in protein conjugates: comparison of MALDI-TOF MS, TNBS and indirect Ellman assay. Retrieved from [Link]
-
Marchetti-Deschmann, M., et al. (2016).[5] MALDI-TOF MS for Bioconjugate Hapten Density Assessment.[3][5] Methods. Retrieved from [Link]
Sources
- 1. N-(2-Succinyl) fluvoxamine | CymitQuimica [cymitquimica.com]
- 2. N-(2-Succinyl) fluvoxamine, 5 mg, CAS No. 259526-43-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Specificity Analysis of Antibodies Raised Against N-(2-Succinyl) Fluvoxamine: A Comparative Technical Guide
Executive Summary
The generation of high-affinity antibodies against small molecules (haptens) like Fluvoxamine requires chemical modification to facilitate immunogenicity. N-(2-Succinyl) Fluvoxamine is not a target analyte itself; rather, it is a strategic hapten-linker derivative synthesized to introduce a carboxylic acid handle for conjugation to carrier proteins (e.g., KLH).
The critical challenge in using this immunogen is Linker Bias . Antibodies often recognize the succinyl bridge rather than the Fluvoxamine core, leading to assays that fail to detect free drug or suffer from severe matrix interference.
This guide provides a rigorous framework for validating the specificity of antibodies raised against this hapten, comparing their performance against LC-MS/MS, and detailing the "Heterologous Linker" strategy required to eliminate false positives.
Part 1: The Hapten Design & Signaling Logic
To understand the specificity profile, we must first deconstruct the immunogen. Fluvoxamine is non-immunogenic (<1000 Da). To elicit an immune response, it is succinylated to create a spacer arm and a reactive carboxyl group.
The Immunogen Synthesis Pathway
The following diagram illustrates the chemical logic used to transform Fluvoxamine into an immunogen and the resulting risk of "Bridge Recognition."
Caption: Synthesis workflow of the N-(2-Succinyl) Fluvoxamine immunogen and potential antibody specificity outcomes.
Part 2: Comparative Analysis (Immunoassay vs. Alternatives)
When validating antibodies raised against N-(2-Succinyl) Fluvoxamine, the performance must be benchmarked against the gold standard (LC-MS/MS).
Performance Matrix
| Feature | Antibody-Based ELISA (Using N-Succinyl derived Abs) | LC-MS/MS (Gold Standard) | HPLC-UV/Fluorescence |
| Primary Utility | High-throughput Screening (HTS) | Confirmation & Quantification | Routine Monitoring |
| Specificity Risk | High: Risk of cross-reacting with metabolites (Fluvoxamine Acid) or the succinyl linker. | Low: Mass-to-charge (m/z) transitions are unique. | Medium: Co-elution of impurities possible. |
| Limit of Detection | 0.1 – 1.0 ng/mL (Dependent on affinity) | 0.01 – 0.1 ng/mL | 5 – 10 ng/mL |
| Sample Prep | Minimal (Dilute & Shoot) | Extensive (Extraction/Derivatization) | Moderate (Extraction) |
| Throughput | 96/384 samples per run (< 3 hours) | Serial processing (mins per sample) | Serial processing |
| Cost Per Sample | Low ($) | High ( | Medium ( |
Expert Insight: The antibody method is superior for screening large populations (e.g., workplace drug testing), provided the Linker Interference is managed. If the antibody binds the succinyl group, the assay will show false negatives because free Fluvoxamine (lacking the succinyl group) cannot displace the antibody from the plate.
Part 3: Specificity & Cross-Reactivity Analysis
To validate the antibody, you must perform a Competitive Inhibition ELISA . The antibody is challenged with increasing concentrations of potential cross-reactants.
The "Bridge Recognition" Test (Crucial)
This is the most common failure mode for antibodies raised against N-(2-Succinyl) Fluvoxamine.
-
The Problem: The antibody binds the Succinyl-Lysine bridge on the immunogen better than it binds free Fluvoxamine.
-
The Solution (Heterologous Assay):
-
Homologous System: Immunogen = Succinyl-Linker; Coating Antigen = Succinyl-Linker. (High risk of bridge binding).
-
Heterologous System: Immunogen = Succinyl-Linker; Coating Antigen = Glutaraldehyde or Maleimide Linker .
-
Result: If the antibody still binds the Heterologous coating antigen, it recognizes the Drug , not the linker.
-
Metabolic Cross-Reactivity[1][2]
-
Fluvoxamine Acid: The major metabolite. Antibodies raised against the amino-terminus (where the succinyl group attaches) often have high specificity for the distal phenyl ring, potentially reducing cross-reactivity with the acid metabolite.
-
Target Cross-Reactivity: < 5% for Fluvoxamine Acid.
Structural Analogs (SSRIs)
Test against:
-
Citalopram / Sertraline / Fluoxetine: Structurally distinct, but high concentrations in patient samples can cause non-specific binding.
-
Target Cross-Reactivity: < 0.1%.
Part 4: Experimental Protocol (Validation Workflow)
This protocol validates the specificity of the antibody using a Competitive ELISA format.
Reagents
-
Coating Antigen: Fluvoxamine conjugated to BSA (Use a heterologous linker if possible, e.g., via a mixed anhydride method different from the succinyl method).
-
Primary Antibody: Anti-N-(2-Succinyl)-Fluvoxamine (purified).
-
Competitors: Free Fluvoxamine (Standard), Fluvoxamine Acid, Sertraline.
Step-by-Step Methodology
-
Coating:
-
Dilute Coating Antigen to 1 µg/mL in Carbonate Buffer (pH 9.6).
-
Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.
-
-
Blocking:
-
Wash plate 3x with PBST (PBS + 0.05% Tween-20).
-
Add 300 µL Blocking Buffer (PBS + 3% Non-fat Dry Milk). Incubate 1h at RT.
-
-
Competition (The Critical Step):
-
Prepare serial dilutions of Free Fluvoxamine (0, 0.1, 1, 10, 100, 1000 ng/mL).
-
Mix Antibody + Free Drug Standard (1:1 ratio) in a separate tube. Incubate 30 mins to allow equilibrium.
-
Mechanism:[1] If the antibody is specific, the free drug will occupy the binding sites.
-
Add 100 µL of the mixture to the coated plate. Incubate 1h at RT.
-
-
Detection:
-
Wash plate 3x with PBST.
-
Add HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit). Incubate 1h.
-
Wash 5x. Add TMB Substrate. Stop with 1N H2SO4.
-
-
Analysis:
-
Plot Optical Density (OD) vs. Log[Concentration].
-
Calculate IC50 (Concentration required to inhibit 50% of binding).[2]
-
Data Interpretation Logic
The following diagram details how to interpret the IC50 curves to determine if the antibody is valid for use.
Caption: Decision tree for validating antibody specificity and ruling out linker interference.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard text on EDC/NHS and Succinic Anhydride hapten chemistry).
-
Goodrow, M. H., et al. (1995). Strategies for Immunoassay Hapten Design. Journal of Agricultural and Food Chemistry. (Foundational paper on homologous vs. heterologous linker strategies).
-
Wille, S. M. R., & Lambert, W. E. (2004). Recent developments in immunologic assays for the screening of drugs of abuse.[3][4][5] Journal of Analytical Toxicology. (Comparison of ELISA vs LC-MS performance).
-
Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA.[2][6] PLOS ONE. (Demonstrates the succinylation workflow for similar amine-containing drugs).
-
Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays. Clinical Chemistry. (Data on SSRI cross-reactivity).
Sources
- 1. jopir.in [jopir.in]
- 2. Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine [mdpi.com]
- 3. hugheylab.org [hugheylab.org]
- 4. researchgate.net [researchgate.net]
- 5. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
Comparative Guide: N-(2-Succinyl) Fluvoxamine vs. Alternative Haptens for Immunoassay Development
Executive Summary
In the development of high-sensitivity immunoassays (ELISA, LFIA) for Fluvoxamine (Luvox), the design of the immunogen is the single most critical determinant of antibody specificity and affinity. While direct conjugation of the parent drug is often attempted, this guide demonstrates why N-(2-Succinyl) Fluvoxamine is the superior hapten design. By introducing a defined 4-carbon spacer via the primary amine, this derivative overcomes the steric hindrance and orientation issues associated with glutaraldehyde cross-linking or metabolite-based haptens.
This guide provides a technical comparison of hapten strategies, supported by mechanistic rationale and detailed experimental protocols for synthesis and conjugation.
Technical Comparison: Hapten Strategies
The primary challenge in raising antibodies against Fluvoxamine (MW ~318 Da) is its small size; it must be conjugated to a carrier protein (BSA/KLH) to elicit an immune response. The site of attachment and the linker chemistry define the "epitope presentation."
Table 1: Performance Comparison of Fluvoxamine Haptens
| Feature | N-(2-Succinyl) Fluvoxamine (Recommended) | Direct Amine Conjugation (Glutaraldehyde) | Fluvoxamine Acid (Metabolite Hapten) |
| Linker Chemistry | Succinic spacer (4-carbon) via amide bond. | Glutaraldehyde homobifunctional cross-linker. | Zero-length (EDC) or short spacer via COOH. |
| Orientation | Defined: Exposes the CF3-phenyl & oxime ether moieties. | Random: High risk of masking the amino-ethyl chain. | Variable: Targets the acid moiety, may mask aliphatic chain. |
| Steric Hindrance | Low: Spacer pushes hapten away from carrier surface. | High: Hapten is too close to the carrier protein. | Medium: Depends on the specific acid derivative used. |
| Specificity Risk | Low: Generates antibodies specific to the parent drug. | Moderate: High cross-reactivity with linker (bridge recognition). | High: Antibodies may preferentially bind the metabolite. |
| Stability | High: Stable amide linkage. | Low: Schiff bases require reduction; prone to polymerization. | High: Stable amide linkage. |
| Conjugation Efficiency | >90%: Controlled active ester (NHS) reaction. | Uncontrolled: Prone to protein cross-linking (dimers). | Good: Standard EDC/NHS coupling. |
Mechanistic Insight: Why N-(2-Succinyl) Wins
Fluvoxamine contains a primary amine on its amino-ethyl side chain.
-
Direct Conjugation (Glutaraldehyde) links this amine directly to lysine residues on BSA. This buries the aliphatic chain deep within the protein's hydration shell, preventing B-cell receptors from accessing the unique structural features of the drug.
-
N-(2-Succinyl) Strategy converts the amine into a carboxylic acid with a ~9 Å spacer. This "arm" extends the drug into the solvent phase. Crucially, it leaves the trifluoromethyl-phenyl ring and the oxime ether —the pharmacophore's most distinct features—fully exposed for recognition.
Experimental Protocols
Protocol A: Synthesis of N-(2-Succinyl) Fluvoxamine Hapten
Objective: To functionalize Fluvoxamine with a carboxylic acid spacer.
Reagents:
-
Fluvoxamine Maleate (Pure API)
-
Succinic Anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or DMF
Procedure:
-
Free Base Preparation: Dissolve 100 mg Fluvoxamine Maleate in 5 mL water. Adjust pH to 10 with 1M NaOH. Extract 3x with 5 mL DCM. Dry organic layer over MgSO₄ and evaporate to obtain Fluvoxamine free base.
-
Succinylation: Dissolve the free base in 5 mL anhydrous DCM.
-
Add 1.2 equivalents of Succinic Anhydride and 1.5 equivalents of TEA .
-
Reaction: Stir at room temperature (RT) for 4–6 hours under nitrogen. Monitor by TLC (Silica, MeOH:DCM 1:9) for disappearance of the starting amine.
-
Purification: Wash the reaction mixture with 0.1M HCl (to remove TEA and unreacted amine) followed by water. Dry and evaporate.
-
Validation: Verify structure via LC-MS (Target Mass: ~418 Da for the free acid form).
Protocol B: Preparation of Immunogen (Hapten-BSA Conjugate)
Objective: Conjugate the hapten to BSA using the Active Ester method.
Reagents:
-
N-(2-Succinyl) Fluvoxamine (from Protocol A)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
BSA (Bovine Serum Albumin)[1]
-
DMF (Dimethylformamide)[2]
-
PBS (Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Activation: Dissolve 10 mg N-(2-Succinyl) Fluvoxamine in 0.5 mL dry DMF.
-
Add 5 mg NHS and 10 mg EDC. Stir for 2 hours at RT to form the NHS-ester.
-
Conjugation: Dissolve 20 mg BSA in 2 mL PBS.
-
Dropwise add the activated hapten solution to the BSA solution while stirring.
-
Incubation: React for 4 hours at RT or overnight at 4°C.
-
Purification: Dialyze against PBS (3 changes, 24 hours) to remove unreacted hapten and byproducts.
-
Quantification: Determine hapten density (epitope density) using TNBS assay or MALDI-TOF MS. Target: 15–25 haptens per BSA molecule.
Visualizations
Comparison of Hapten Designs
The following diagram illustrates the structural difference between the recommended succinyl spacer and the direct conjugation method.
Caption: Structural comparison showing how succinylation creates a defined spacer arm, whereas direct conjugation risks burying the epitope.
Synthesis & Conjugation Workflow
This workflow details the step-by-step chemical pathway for the recommended protocol.
Caption: Step-by-step synthesis pathway from Fluvoxamine Maleate to the final BSA immunogen.
References
-
FDA.gov. N-(2-Succinyl) Fluvoxamine Structure and Impurity Profile. Retrieved from [Link]
-
National Institutes of Health (NIH). Hapten Design and Monoclonal Antibody Production for Small Molecules. Retrieved from [Link]
-
Allmpus Laboratories. Fluvoxamine EP Impurity C (N-Succinyl Fluvoxamine) Data Sheet. Retrieved from [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS and Succinic Anhydride protocols).
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of N-(2-Succinyl) Fluvoxamine
[1]
Executive Summary & Core Directive
N-(2-Succinyl) Fluvoxamine is a functionalized derivative of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine.[1] It is primarily used as a hapten to develop immunogens (via conjugation to proteins like BSA or KLH) for antibody production.[1]
CORE DIRECTIVE: Under no circumstances should this compound, its solutions, or its conjugation reaction mixtures be discharged into sanitary sewer systems. Due to the high aquatic toxicity of the parent pharmacophore (Fluvoxamine) and its persistence in the environment, High-Temperature Incineration is the only authorized disposal method for the solid substance and concentrated liquids.
Technical Risk Assessment & Properties
To handle this material safely, one must understand both its chemical reactivity (driven by the succinyl group) and its biological activity (driven by the fluvoxamine core).
2.1 Physicochemical & Hazard Profile
| Property | Data | Operational Implication |
| Chemical Nature | Fluvoxamine derivative with a carboxylic acid tail (Succinyl group).[1] | Acidic character; potential for hydrolysis under high pH. |
| Solubility | Soluble in MeOH, DMSO; sparingly soluble in water (unless pH adjusted). | Liquid waste will likely be organic (Ignitable).[1] |
| Hazard Class (GHS) | Acute Tox. 4 (Oral) ; Aquatic Acute/Chronic 1 .[1] | Toxic if swallowed; catastrophic to aquatic ecosystems. |
| RCRA Status (US) | Non-listed, but treated as Non-Creditable Hazardous Pharmaceutical Waste . | Must follow 40 CFR Part 266 Subpart P guidelines.[2] |
2.2 The Mechanism of Environmental Risk
While N-(2-Succinyl) Fluvoxamine is a research intermediate, it retains the core structure of Fluvoxamine. SSRIs are "pseudo-persistent" pollutants. If sewered, they bypass standard wastewater treatment, bioaccumulating in fish neural tissue and altering aquatic behavior (e.g., predation, reproduction). Therefore, the "drain" is not a disposal option.
Operational Handling & Waste Segregation
This protocol utilizes a Self-Validating System : every disposal step requires a verification check (Validation Point) to ensure waste stream compatibility and regulatory compliance.[1]
3.1 Solid Waste (Pure Substance & Debris) [1]
-
Scope: Expired vials, weighing boats, contaminated gloves, and spill cleanup materials.
-
Protocol:
-
Segregation: Do not mix with general trash or biohazard waste (unless sharp).[3]
-
Containment: Place in a sealable, chemically resistant container (HDPE or Amber Glass).
-
Labeling: Label clearly as "Toxic Chemical Waste – Fluvoxamine Derivative."
-
Validation Point: Verify the container is chemically compatible (no solvent degradation) and tightly sealed before transfer to the central accumulation area.
-
3.2 Liquid Waste (Stock Solutions & Reaction Mixtures)
-
Scope: HPLC waste, mother liquors, and conjugation supernatants (containing unreacted hapten + EDC/NHS).
-
Protocol:
-
Solvent Identification:
-
If dissolved in Methanol/DMSO : Segregate into "Flammable/Organic Waste."
-
If in Aqueous Buffer : Segregate into "Toxic Aqueous Waste."
-
-
Quenching (Conjugation Reactions): If the waste contains active crosslinkers (e.g., EDC/NHS), quench with a dilute amine (e.g., Tris buffer or Glycine) for 30 minutes before adding to the waste carboy to prevent pressurization.
-
Validation Point: Check pH. Since N-(2-Succinyl) Fluvoxamine is acidic, ensure it is not mixed with strong bases or cyanide/sulfide waste streams, which could generate heat or gas.[1]
-
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for segregating N-(2-Succinyl) Fluvoxamine waste.
Figure 1: Decision tree for the segregation and disposal of N-(2-Succinyl) Fluvoxamine waste streams.[1]
Emergency Procedures (Spills)
In the event of a powder spill (>10 mg):
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE: Don double nitrile gloves, safety goggles, and an N95 (or P100) particulate respirator to prevent inhalation.
-
Dry Clean-up: Do NOT spray water initially (this spreads the aquatic toxin).[1] Use a HEPA vacuum or gently sweep using a dustpan and brush.
-
Wet Wipe: Once the bulk solid is removed, wipe the surface with methanol-dampened towels, followed by soap and water.
-
Disposal: Place all clean-up materials into the "Solid Toxic Waste" bin.
Regulatory Compliance (US Context)
-
EPA 40 CFR Part 266 Subpart P: This rule prohibits the sewering of hazardous pharmaceutical waste.[2] Even if N-(2-Succinyl) Fluvoxamine is used for R&D, it should be managed as Non-Creditable Hazardous Waste .[1]
-
RCRA Codes:
-
If dissolved in Methanol: D001 (Ignitable).
-
Pure Substance: Not P- or U-listed, but must be characterized by the generator (often assigned state-specific codes for toxic waste).[1]
-
References
-
U.S. Environmental Protection Agency (EPA). (2019).[4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[2] Retrieved from [Link][1]
-
PubChem. (n.d.).[5] N-(2-Succinyl) Fluvoxamine (Compound Summary).[1][5][6] National Library of Medicine.[5] Retrieved from [Link][1][5]
- Silva, L. J., et al. (2012). Review of the occurrence and fate of SSRIs in the environment. Trends in Analytical Chemistry.
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
- 1. allmpus.com [allmpus.com]
- 2. ashp.org [ashp.org]
- 3. Home - Meds Disposal [medsdisposal.eu]
- 4. Frequently Asked Questions – EPA’s New Hazardous Waste Pharmaceuticals Rule | News & Insights | Arnall Golden Gregory LLP [agg.com]
- 5. N-(2-Succinyl) Fluvoxamine | C19H25F3N2O6 | CID 71433821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
Personal protective equipment for handling N-(2-Succinyl) Fluvoxamine
Topic: Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist
Executive Safety Summary: The "Precautionary Principle"
Compound: N-(2-Succinyl) Fluvoxamine (CAS: 259526-43-7) Hazard Classification: Potent Bioactive / Sensitizer (OEB 3 Equivalent) [1]
As a functionalized hapten of Fluvoxamine (a Selective Serotonin Reuptake Inhibitor), this compound presents a dual-risk profile: pharmacological potency (targeting CNS pathways) and immunological sensitization (due to its design as a hapten for antibody generation).[1]
Unlike bulk solvents, specific toxicological data for this derivative is often sparse.[1] Therefore, we must apply Control Banding , treating it with the same rigor as the parent API (Fluvoxamine Maleate) but with added precautions for its acidic functionality.
Immediate Action Required:
-
Never handle the dry powder on an open bench. [1]
-
Eliminate static: Use anti-static guns/bars during weighing to prevent aerosolization.[1]
-
Double-barrier protection is mandatory for all manual handling.[1]
Risk Assessment & Biological Causality
To select the correct PPE, we must understand the mechanism of potential injury:
-
Inhalation (Highest Risk): The solid powder is micron-sized.[1] If inhaled, it enters the bloodstream rapidly, bypassing first-pass metabolism. As an SSRI derivative, acute exposure can trigger serotonergic effects (dizziness, tachycardia).
-
Dermal Absorption: The succinyl linker increases polarity, but the fluorinated phenyl ring maintains lipophilicity.[1] This amphiphilic nature facilitates skin permeation.[1]
-
Sensitization: This molecule is designed to conjugate to proteins.[1] If it conjugates to your skin proteins (keratin), it can induce a hapten-carrier effect, leading to severe allergic dermatitis upon future exposure.[1]
PPE Matrix: Activity-Based Protection
Standard laboratory attire (pants, closed shoes) is the baseline.[1] The following are add-on requirements.
| Operation | Respiratory Protection | Hand Protection | Eye/Body Protection | Engineering Control |
| Weighing (Solid) | N95 or P100 (if outside hood); Preferred: No respirator needed if inside Vented Balance Enclosure (VBE).[1] | Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1] Change outer pair immediately after weighing. | Safety Goggles (indirect vent) + Lab Coat (Tyvek/Disposable preferred).[1] | Class II Biosafety Cabinet or Chemical Fume Hood .[1] |
| Solubilization | Half-face respirator (P100/OV cartridges) if handling volatile solvents (e.g., DMSO/DMF) outside a hood.[1] | Double Nitrile .[1][2] Check for solvent compatibility (DMSO permeates nitrile; change every 15 mins). | Safety Goggles + Lab Coat + Sleeve Covers (Tyvek).[1] | Chemical Fume Hood (Face velocity: 80–100 fpm).[1] |
| Conjugation (Liquid) | Surgical Mask (product protection) or N95.[1] | Single Nitrile (Long cuff).[1] | Safety Glasses with side shields + Lab Coat.[1] | Standard Benchtop (if <10 mg) or Fume Hood.[1] |
| Spill Cleanup | Full-face Elastomeric Respirator (P100/OV).[1] | Utility Grade Nitrile (Thick, >8 mil) or Silver Shield laminate gloves.[1] | Chemical Splash Goggles + Tyvek Coveralls (taped at wrists).[1] | Isolate Area . Stop airflow if powder is airborne.[1] |
Visualization: PPE Decision Logic
This diagram illustrates the logical flow for selecting protective gear based on the physical state and quantity of the compound.
Figure 1: Decision logic for selecting PPE based on physical state and solvent risk factors.[1]
Operational Protocols
Protocol A: Safe Weighing & Reconstitution
Goal: Prevent inhalation of dust and contamination of the balance.
-
Preparation:
-
Static Control (Critical):
-
The Transfer:
-
Solubilization:
-
Add solvent (e.g., DMSO or Methanol) immediately after weighing to "wet" the powder, eliminating inhalation risk.
-
Cap tightly and vortex inside the hood.[1]
-
Protocol B: Waste Disposal (Cradle-to-Grave)
Goal: Zero environmental release. SSRIs are highly toxic to aquatic life.
-
Segregation:
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels go into a dedicated "High Potency/Cytotoxic" waste bag (usually yellow or red, distinct from general trash).
-
Liquid Waste: Collect in a glass container labeled "Hazardous Waste: Fluvoxamine Derivative + [Solvent Name]."
-
-
Destruction:
Visualization: Safe Handling Workflow
This diagram outlines the procedural flow from receipt to disposal, emphasizing the critical control points.
Figure 2: Lifecycle management of N-(2-Succinyl) Fluvoxamine in the laboratory.[1]
Emergency Response
-
Powder Spill (<10 mg):
-
Skin Exposure:
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 5311101, Fluvoxamine.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved from [Link][1]
-
SafeBridge Consultants. (2020).[1] Occupational Health Categorization of Pharmaceutical Compounds.[1][3] (General Guidance for OEB 3 Compounds).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
